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  • Product: (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride
  • CAS: 21705-33-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1,3-Dimethyl-3-phenylbutyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Novel Phenylalkylamine (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride, with the CAS number 21705-33-9, represents a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Phenylalkylamine

(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride, with the CAS number 21705-33-9, represents a unique molecular entity within the broader class of phenylalkylamines. While its structural congeners have been the subject of extensive research, particularly in the realms of stimulants and psychoactive compounds, this specific molecule remains largely unexplored in publicly accessible scientific literature. This guide, therefore, serves as a foundational technical resource, synthesizing available data on the compound itself and drawing logical, experience-driven inferences from closely related structures. Our objective is to provide a comprehensive starting point for researchers and drug development professionals interested in the synthesis, characterization, and potential pharmacological evaluation of this compound. We will delve into its chemical identity, plausible synthetic routes, anticipated analytical profile, and a discussion of its potential biological activities, all while maintaining a clear distinction between established data and scientifically grounded hypotheses.

Chemical Identity and Physicochemical Properties

(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride is a chiral amine salt. The presence of a phenyl group and two methyl groups on the butylamine backbone suggests potential for interesting pharmacological activity, a hallmark of the substituted phenethylamine class.[1]

Table 1: Physicochemical Properties of (1,3-Dimethyl-3-phenylbutyl)amine Hydrochloride and a Related Compound

Property(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride1,3-Dimethylbutylamine hydrochloride (for comparison)
CAS Number 21705-33-971776-70-0[2]
Molecular Formula C₁₂H₂₀ClNC₆H₁₆ClN[2]
Molecular Weight 213.75 g/mol 137.65 g/mol [2]
IUPAC Name 4-methyl-4-phenylpentan-2-amine;hydrochloride4-methylpentan-2-amine;hydrochloride[2]
Canonical SMILES CC(CC(C)(C)C1=CC=CC=C1)N.ClCC(CC(C)N)C.Cl[2]
Physical Form Expected to be a crystalline solidCrystalline solid[3]
Solubility Expected to be soluble in water and polar organic solventsSoluble in DMF, DMSO, and Ethanol[3]

Synthesis and Purification: A Proposed Experimental Workflow

Proposed Synthesis Pathway

The synthesis of (1,3-Dimethyl-3-phenylbutyl)amine would likely begin with the appropriate ketone precursor, 4-methyl-4-phenyl-2-pentanone. This ketone can then be subjected to a Leuckart reaction using formamide or a mixture of formamide and formic acid, followed by hydrolysis to yield the desired amine. The final step involves the formation of the hydrochloride salt.

Synthesis_Workflow Ketone 4-Methyl-4-phenyl-2-pentanone Reagents Formamide (HCONH₂) / Formic Acid (HCOOH) Heat Intermediate N-formyl intermediate Reagents->Intermediate Leuckart Reaction Hydrolysis Acid or Base Hydrolysis (e.g., HCl) Amine (1,3-Dimethyl-3-phenylbutyl)amine Hydrolysis->Amine Hydrolysis HCl_salt HCl in ether or isopropanol Final_Product (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride HCl_salt->Final_Product Salt Formation

Caption: Proposed Leuckart reaction pathway for the synthesis of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the N-formyl Intermediate via Leuckart Reaction

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-4-phenyl-2-pentanone (1 equivalent).

  • Add formamide (excess, e.g., 5-10 equivalents).

  • Heat the reaction mixture to 160-180 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Step 2: Hydrolysis to the Free Amine

  • After cooling the reaction mixture, add an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

  • Reflux the mixture for 4-8 hours to hydrolyze the N-formyl intermediate.

  • Cool the mixture to room temperature. If acidic hydrolysis was used, basify the solution with a strong base (e.g., NaOH pellets) to a pH > 12 to liberate the free amine.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude (1,3-Dimethyl-3-phenylbutyl)amine.

Step 3: Purification and Hydrochloride Salt Formation

  • The crude amine can be purified by vacuum distillation or column chromatography on silica gel.

  • Dissolve the purified amine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride as a crystalline solid.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.

Table 2: Recommended Analytical Techniques and Expected Observations

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural ElucidationThe ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the nitrogen, the methylene protons, and the non-equivalent methyl groups. The ¹³C NMR will show corresponding signals for all unique carbon atoms.
Mass Spectrometry (MS) Molecular Weight and Fragmentation PatternElectron ionization (EI) or electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the free base (C₁₂H₁₉N, 177.29 g/mol ). The fragmentation pattern can provide further structural information.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA reversed-phase HPLC method, likely with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol), can be developed to assess the purity of the final product.
Fourier-Transform Infrared Spectroscopy (FTIR) Functional Group IdentificationThe IR spectrum should show characteristic absorption bands for the N-H stretching of the amine salt, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the phenyl ring.
Melting Point Purity and Physical PropertyA sharp melting point range will indicate a high degree of purity of the crystalline salt.

Potential Mechanism of Action and Pharmacological Profile: An Extrapolative Discussion

Given the structural similarity of (1,3-Dimethyl-3-phenylbutyl)amine to other substituted phenethylamines, it is reasonable to hypothesize that its primary pharmacological effects would be mediated through interactions with monoamine neurotransmitter systems in the central nervous system (CNS).[1]

Hypothesized Signaling Pathway

Substituted phenethylamines are known to act as releasing agents and/or reuptake inhibitors of dopamine, norepinephrine, and serotonin.[5] The specific substitutions on the phenyl ring and the alkyl chain determine the potency and selectivity for these different monoamine transporters.

Pharmacology_Pathway cluster_synapse Synapse Compound (1,3-Dimethyl-3-phenylbutyl)amine (Hypothesized) DAT Dopamine Transporter (DAT) Compound->DAT Inhibition of Reuptake / Induction of Efflux NET Norepinephrine Transporter (NET) Compound->NET Inhibition of Reuptake / Induction of Efflux SERT Serotonin Transporter (SERT) Compound->SERT Inhibition of Reuptake / Induction of Efflux Synaptic_Cleft Synaptic Cleft Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptors Increased Neurotransmitter Concentration Cellular_Response Downstream Cellular Response (e.g., Stimulation, Mood Alteration) Postsynaptic_Receptors->Cellular_Response

Caption: Hypothesized mechanism of action involving modulation of monoamine transporters.

Considerations for In Vitro and In Vivo Evaluation

To elucidate the actual pharmacological profile of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride, a systematic experimental approach is necessary:

  • Receptor Binding Assays: Determine the binding affinity of the compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), as well as for various postsynaptic receptors.

  • Neurotransmitter Release and Uptake Assays: Utilize synaptosome preparations to measure the ability of the compound to induce the release and inhibit the reuptake of radiolabeled monoamines.

  • In Vivo Behavioral Studies: In animal models, assess the effects of the compound on locomotor activity, stereotyped behaviors, and other relevant behavioral paradigms to characterize its stimulant, and potentially other psychoactive, properties.

Concluding Remarks and Future Directions

(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride is a compound with a dearth of published research, yet its chemical structure places it in a class of compounds with significant pharmacological interest. This technical guide provides a framework for its synthesis, purification, and analytical characterization, along with a scientifically reasoned hypothesis regarding its potential mechanism of action. Future research should focus on the validation of the proposed synthetic route and a thorough investigation of its pharmacological and toxicological profiles. Such studies will be instrumental in determining whether this novel molecule holds promise as a research tool or a lead compound for the development of new therapeutics.

References

  • CN104788320A - Preparation method of 1,3-dimethylbutylamine hydrochloride - Google P
  • 1,3-Dimethylbutylamine hydrochloride | C6H16ClN | CID 18769944 - PubChem. (URL: [Link])

  • Substituted phenethylamine - Wikipedia. (URL: [Link])

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PubMed Central. (URL: [Link])

Sources

Exploratory

Technical Guide: Physicochemical Profiling of (1,3-Dimethyl-3-phenylbutyl)amine Hydrochloride

This guide serves as a technical reference for the physicochemical characterization, synthesis, and handling of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride . It is designed for researchers in pharmaceutical chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the physicochemical characterization, synthesis, and handling of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride . It is designed for researchers in pharmaceutical chemistry and forensic analysis, prioritizing experimental rigor and self-validating protocols.

Executive Summary & Compound Identity

(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride is a synthetic aliphatic amine structurally related to 1,3-dimethylbutylamine (DMBA) and other sympathomimetic agents. While often encountered in forensic analysis due to its presence in grey-market dietary supplements, it serves as a valuable building block in the synthesis of complex heterocyclic scaffolds.

This compound is the hydrochloride salt of 4-methyl-4-phenylpentan-2-amine . Its structure features a pentane backbone with a chiral center at the amine-bearing carbon (C2) and a gem-dimethyl phenyl substitution at C4, imparting significant lipophilicity compared to its aliphatic analogues.

Chemical Identity Table[1]
PropertyDetail
Common Name (1,3-Dimethyl-3-phenylbutyl)amine HCl
Systematic IUPAC Name 4-Methyl-4-phenylpentan-2-amine hydrochloride
CAS Number (Salt) 21705-33-9
CAS Number (Free Base) 24854-91-9
Molecular Formula C₁₂H₁₉N[1][2][3][4][5][6] · HCl
Molecular Weight 213.75 g/mol (Salt); 177.29 g/mol (Base)
SMILES (Free Base) CC(C)(C1=CC=CC=C1)CC(C)N
Appearance White to off-white crystalline solid

Physicochemical Properties[1][2][5][7][8][9]

Understanding the solid-state and solution-phase behavior of this compound is critical for formulation and analytical method development.

Solid-State & Solution Metrics
PropertyValue / ObservationExperimental Context
Melting Point >150 °C (Typical for amine HCl salts)Note: Exact experimental MP varies by polymorph; DSC verification recommended.
Solubility (Water) High (>50 mg/mL)Protonated amine facilitates aqueous solubility.
Solubility (Organic) Soluble in DMSO, Ethanol, Methanol.Suitable for stock solution preparation.
LogP (Calculated) 2.92 (Salt/Ion pair model)Indicates moderate lipophilicity; retention on C18 columns will be significant.
pKa (Estimated) ~10.0 – 10.5Typical for non-conjugated primary aliphatic amines.
Hygroscopicity ModerateStore in desiccated conditions to prevent caking.
Stability Profile
  • Thermal Stability: Stable under ambient conditions. Degradation (oxidation) may occur at elevated temperatures (>60°C) in solution.

  • Hydrolysis: The carbon backbone is resistant to hydrolysis.

  • Photostability: No specific photosensitivity noted, but storage in amber vials is standard protocol.

Synthesis & Manufacturing Workflow

The synthesis of (1,3-Dimethyl-3-phenylbutyl)amine typically proceeds via a Friedel-Crafts alkylation followed by Reductive Amination . This route is preferred for its scalability and use of readily available precursors.

Synthetic Pathway (Mechanism)
  • Precursor Formation: Benzene reacts with Mesityl Oxide (4-methyl-3-penten-2-one) in the presence of a Lewis acid (AlCl₃) to form the intermediate ketone, 4-methyl-4-phenyl-2-pentanone .

  • Reductive Amination: The ketone undergoes reductive amination using Ammonium Acetate and Sodium Cyanoborohydride (or catalytic hydrogenation) to yield the amine.

  • Salt Formation: The free base oil is treated with anhydrous HCl in diethyl ether or dioxane to precipitate the hydrochloride salt.

Visualization of Synthesis Logic

SynthesisPathway Start Benzene + Mesityl Oxide Step1 Friedel-Crafts Alkylation (AlCl3 Catalyst) Start->Step1 Intermediate 4-Methyl-4-phenyl-2-pentanone (Ketone Intermediate) Step1->Intermediate C-C Bond Formation Step2 Reductive Amination (NH4OAc / NaCNBH3) Intermediate->Step2 ProductBase Free Amine (Oil) Step2->ProductBase Imine Reduction Step3 Salt Formation (HCl in Dioxane) ProductBase->Step3 Final (1,3-Dimethyl-3-phenylbutyl)amine HCl (Crystalline Solid) Step3->Final Precipitation

Figure 1: Step-wise synthetic pathway from commodity precursors to the final hydrochloride salt.

Analytical Characterization Protocols

For researchers validating the identity of this compound, the following multi-modal approach is required.

HPLC-UV/MS Method

Due to the lack of a strong chromophore (only a simple phenyl ring), UV detection at 210 nm or 254 nm is possible but less sensitive. LC-MS (ESI+) is the gold standard for low-level detection.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Retention Time: Expect elution later than DMBA due to the lipophilic phenyl group.

NMR Spectroscopy (Proton)
  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Signals:

    • δ 7.1-7.4 ppm (Multiplet, 5H): Aromatic protons.

    • δ 1.2-1.4 ppm (Singlet, 6H): Gem-dimethyl group adjacent to the phenyl ring.

    • δ 1.1 ppm (Doublet, 3H): Methyl group at the chiral center (C2).

    • δ 8.0+ ppm (Broad): Ammonium protons (NH₃⁺) in the salt form.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Methods Parallel Validation Methods Sample Raw Sample (Solid or Oil) Prep Dissolution (MeOH or DMSO) Sample->Prep HPLC LC-MS (ESI+) Confirm MW: 178.16 [M+H]+ Prep->HPLC NMR 1H-NMR Confirm Structure/Purity Prep->NMR IR FT-IR Confirm Amine Salt (2800-3000 cm-1) Prep->IR Report Certificate of Analysis (Identity & Purity) HPLC->Report NMR->Report IR->Report

Figure 2: Analytical workflow for confirming the identity and purity of the hydrochloride salt.

Handling & Safety

Caution: This compound is a central nervous system (CNS) stimulant. Strictly adhere to Chemical Hygiene Plan (CHP) protocols.

  • Hazard Classification:

    • Acute Toxicity (Oral): Harmful if swallowed (Category 4).

    • Skin/Eye Irritation: Causes serious eye irritation and skin irritation.

  • Storage: Store at -20°C for long-term stability. Keep container tightly closed in a dry, well-ventilated place.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • PubChem. (2025).[1] Compound Summary: (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride (CAS 21705-33-9).[7] National Library of Medicine. [Link][7]

  • Cohen, P. A., et al. (2015).[8] A synthetic stimulant never tested in humans, 1,3-dimethylbutylamine (DMBA), is identified in multiple dietary supplements.[8] Drug Testing and Analysis. [Link]

Sources

Foundational

(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride solubility in organic solvents

An In-depth Technical Guide to the Solubility of (1,3-Dimethyl-3-phenylbutyl)amine Hydrochloride in Organic Solvents Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical physicochem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of (1,3-Dimethyl-3-phenylbutyl)amine Hydrochloride in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its behavior throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability. (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride, a substituted phenethylamine derivative, presents a unique solubility challenge due to its amphipathic nature, combining a large, non-polar organic moiety with a highly polar amine salt. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. By integrating fundamental chemical principles with robust experimental protocols, this document serves as a practical whitepaper for navigating the complexities of API solubility.

Molecular Structure and Physicochemical Drivers of Solubility

To understand the solubility of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride, we must first analyze its structure. The molecule consists of two primary regions with opposing characteristics:

  • The Ionic Amine Hydrochloride Group (-NH₃⁺Cl⁻): This is a highly polar, ionic center. It is capable of strong ion-dipole interactions and can act as a hydrogen bond donor. This part of the molecule will preferentially interact with polar solvents. The hydrochloride salt form is often utilized in pharmaceutical applications to enhance stability and aqueous solubility compared to the free base form.[1]

  • The (1,3-Dimethyl-3-phenylbutyl) Moiety: This is a large, bulky, and non-polar hydrocarbon structure. The phenyl ring and the alkyl chain contribute significant hydrophobicity, dominated by van der Waals forces. This region will favor interactions with non-polar or weakly polar organic solvents.

The overall solubility of the compound in any given solvent is determined by the interplay between these two competing functionalities. The general principle of "like dissolves like" dictates that solubility is maximized when the intermolecular forces of the solute and solvent are well-matched. For a molecule like this, a solvent must be capable of effectively solvating both the ionic head and the non-polar tail.

Theoretical Framework for Solubility Prediction

A logical prediction of solubility can be made by categorizing solvents based on their polarity and hydrogen bonding capabilities and considering how they will interact with the solute.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a high dielectric constant and are excellent hydrogen bond donors and acceptors. They are expected to be effective at solvating both the ammonium cation and the chloride anion through strong ion-dipole interactions and hydrogen bonds. While the large non-polar group will resist solvation, the strength of the ionic interactions is likely to dominate, leading to high solubility . Structurally related compounds like 2-phenylethylamine hydrochloride are known to be soluble in alcohols.[2][3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess a high dielectric constant and can accept hydrogen bonds but cannot donate them. They are very effective at solvating cations. For instance, 1,3-dimethylbutylamine hydrochloride (a related aliphatic amine salt) shows good solubility in DMSO and DMF.[4] Therefore, (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride is predicted to have moderate to good solubility in these solvents.

  • Weakly Polar Solvents (e.g., Dichloromethane, Chloroform): These solvents have a low dielectric constant and are incapable of strong hydrogen bonding. They will struggle to solvate the dissociated ions of the hydrochloride salt. Solubility in these solvents is expected to be low . However, they may be used for specific extraction protocols.[5]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have very low dielectric constants and interact primarily through weak van der Waals forces. They cannot overcome the strong ionic lattice energy of the salt, and thus, the compound is expected to be practically insoluble .

The following diagram illustrates the logical flow for predicting solubility based on solvent and solute properties.

G cluster_solute Solute Analysis: (1,3-Dimethyl-3-phenylbutyl)amine HCl cluster_solvent Solvent Selection cluster_prediction Solubility Prediction solute_props Amphipathic Structure - Polar Ionic Head (-NH3+Cl-) - Non-Polar Phenylbutyl Tail polar_protic Strong H-Bonding Solvates Ions Well polar_aprotic No H-Bond Donation Solvates Cations Well non_polar Weak van der Waals Cannot Solvate Ions solvent_type Select Solvent Type solvent_type->polar_protic Polar Protic (e.g., Methanol) solvent_type->polar_aprotic Polar Aprotic (e.g., DMSO) solvent_type->non_polar Non-Polar (e.g., Hexane) high_sol High Solubility mod_sol Moderate Solubility low_sol Low / Insoluble polar_protic->high_sol polar_aprotic->mod_sol non_polar->low_sol

Fig 1. Decision framework for predicting solubility.

Estimated Solubility Profile

Based on the theoretical framework and data from analogous compounds, the following table summarizes the expected solubility of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride in various organic solvents at ambient temperature. It must be emphasized that these are estimations and require experimental verification.

Solvent ClassSolventPredicted SolubilityRationale / Supporting Evidence
Polar Protic MethanolSolubleStrong H-bonding and high polarity favor solvation of the ionic group. Amine hydrochlorides are generally soluble in alcohols.[3]
EthanolSolubleSimilar to methanol, though slightly lower polarity may marginally reduce solubility.[2][4]
IsopropanolModerately SolubleIncreased hydrocarbon character of the solvent reduces polarity, likely decreasing solubility compared to methanol/ethanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHigh polarity effectively solvates cations. Analogous compounds show good solubility (e.g., 20 mg/mL for DMBA HCl).[4]
N,N-Dimethylformamide (DMF)SolubleSimilar to DMSO. Analogous compounds show good solubility (e.g., 20 mg/mL for DMBA HCl).[4]
AcetoneSparingly SolubleLower polarity than DMSO/DMF, less effective at solvating the ionic salt.
Weakly Polar Dichloromethane (DCM)Very Sparingly SolubleInsufficient polarity to effectively solvate the ionic group.
ChloroformVery Sparingly SolubleMay be used for specific complex-based extractions but not as a primary dissolving solvent.[5]
Ester Ethyl AcetateSparingly to InsolubleOften used as an anti-solvent or for crystallization of amine salts, indicating low solubility.[6]
Non-Polar TolueneInsolubleNon-polar nature cannot overcome the salt's lattice energy.
HexaneInsolubleNon-polar nature cannot overcome the salt's lattice energy.

Experimental Protocol for Quantitative Solubility Determination

To establish a definitive solubility profile, rigorous experimental measurement is essential. The isothermal shake-flask method is a gold-standard, reliable technique. The protocol below is designed as a self-validating system, employing multiple quantification methods for cross-verification.

Workflow for Shake-Flask Solubility Measurement

The following diagram outlines the complete experimental workflow.

G cluster_quant Quantification Methods (Cross-Validation) start Start: Prepare Materials (Solute, Solvents, Vials) add_excess 1. Add Excess Solid Solute to Known Volume of Solvent start->add_excess equilibrate 2. Equilibrate at Constant Temp (e.g., 25°C, 24-48h with agitation) add_excess->equilibrate separate 3. Separate Solid & Liquid (Centrifuge / Filter with 0.22µm PTFE) equilibrate->separate supernatant Saturated Supernatant separate->supernatant quantify 4. Quantify Concentration supernatant->quantify gravimetric Gravimetric - Evaporate solvent - Weigh residue quantify->gravimetric Simple uv_vis UV-Vis Spec - Create calibration curve - Measure absorbance of dilution quantify->uv_vis Precise hplc HPLC - Create calibration curve - Inject known volume quantify->hplc Accurate end End: Report Solubility (mg/mL, mol/L) gravimetric->end uv_vis->end hplc->end

Fig 2. Experimental workflow for solubility determination.
Step-by-Step Methodology

Objective: To determine the equilibrium solubility of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride in a selected organic solvent at a constant temperature.

Materials:

  • (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride (crystalline solid, purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg)

  • Class A volumetric flasks and pipettes

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

  • Quantification instrumentation (UV-Vis Spectrophotometer, HPLC-UV system)

Procedure:

  • Preparation:

    • Accurately weigh approximately 100-200 mg of the compound into a tared vial.

    • Using a calibrated pipette, add a precise volume (e.g., 5.0 mL) of the chosen solvent to the vial. The amount of solid should be in clear excess of what is expected to dissolve to ensure a saturated solution is formed.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate. Visual inspection should confirm the continued presence of undissolved solid.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let solids settle.

    • To separate the saturated solution from the excess solid, either:

      • Centrifuge: Centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes).

      • Filtration: Carefully draw the supernatant into a syringe and pass it through a 0.22 µm PTFE syringe filter into a clean, tared collection vial. This is the preferred method to ensure all particulate matter is removed. Causality: Using a filter chemically compatible with the organic solvent (PTFE) is crucial to avoid contamination or filter degradation.

  • Quantification:

    • Method A: Gravimetric Analysis

      • Accurately pipette a known volume (e.g., 1.00 mL) of the clear, filtered supernatant into a pre-weighed vial.

      • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature low enough to not degrade the compound.

      • Once all solvent is removed, re-weigh the vial. The difference in weight corresponds to the mass of dissolved solute.

      • Calculate solubility: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant in mL). Trustworthiness: This method is simple but assumes the solute is non-volatile and free of impurities. It serves as a good initial estimate.

    • Method B: UV-Vis Spectrophotometry

      • Prepare a Calibration Curve: Create a series of standard solutions of known concentrations in the chosen solvent. The phenyl group in the molecule will provide a distinct UV absorbance (likely around 254-265 nm).

      • Measure the absorbance of each standard and plot Absorbance vs. Concentration to generate a linear calibration curve (Beer's Law plot).

      • Analyze Sample: Accurately dilute a small aliquot of the filtered supernatant with the solvent to bring its concentration within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and use the calibration curve equation to determine its concentration.

      • Calculate the original solubility, accounting for the dilution factor. Expertise: This method is highly sensitive and more accurate than gravimetric analysis, leveraging the specific chromophore of the molecule.

    • Method C: High-Performance Liquid Chromatography (HPLC)

      • Develop a Method: Use a suitable column (e.g., C18) and mobile phase. The compound should be well-retained and show a sharp, symmetrical peak. Detection is typically via UV.

      • Prepare a Calibration Curve: Inject known concentrations of the compound to create a linear plot of Peak Area vs. Concentration.

      • Analyze Sample: Inject a precise volume of the filtered supernatant (or a dilution thereof) into the HPLC system.

      • Determine the concentration from the peak area using the calibration curve. Authoritative Grounding: HPLC is the most accurate and specific method, capable of separating the analyte from any potential impurities or degradation products, thus providing the most trustworthy solubility data.

Conclusion

The solubility of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride in organic solvents is governed by a delicate balance between its polar ionic head and its non-polar organic tail. Theoretical predictions suggest high solubility in polar protic solvents like methanol and ethanol, moderate solubility in polar aprotic solvents like DMSO, and poor to negligible solubility in weakly polar and non-polar solvents such as toluene and hexane. While these predictions provide a valuable starting point for solvent selection, they are no substitute for rigorous experimental determination. The detailed shake-flask protocol provided herein offers a robust and self-validating framework for obtaining accurate quantitative solubility data, empowering researchers to make informed decisions in process chemistry, purification, and formulation development.

References

  • CN104788320A - Preparation method of 1,3-dimethylbutylamine hydrochloride.
  • 1,3-Dimethyl-3-phenylbutyl acetate . The Fragrance Conservatory. [Link]

  • 1,3-Dimethylbutylamine hydrochloride . PubChem, National Center for Biotechnology Information. [Link]

  • Solubility of organic amine salts . Sciencemadness.org. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis . PhD thesis, University of Glasgow. [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach . ACS Publications. [Link]

  • Analytical Methods . RSC Publishing. [Link]

  • 1,3-Dimethylbutylamine . PubChem, National Center for Biotechnology Information. [Link]

  • Analytical Chemistry 1956 Vol.28 no.4 . ACS Publications. [Link]

  • N,N-Dimethyl-3-phenylbut-3-en-1-amine . PubChem, National Center for Biotechnology Information. [Link]

  • 20.2: Basicity of Amines and Ammonium Salt Formation . Chemistry LibreTexts. [Link]

  • Chemical Properties of Cyclobutane, 1,3-dimethyl (CAS 7411-24-7) . Cheméo. [Link]

  • Substituted phenethylamine . Wikipedia. [Link]

  • Are amines soluble in organic solvents? . Quora. [Link]

  • SU892298A1 - Amine quantitative determination method.
  • Simple and rapid determination of a new pharmaceutically active amine hydrochloride . Analytical Letters. [Link]

  • Solubility of Organic Compounds . University of Calgary. [Link]

  • Phenethyl alcohol . Wikipedia. [Link]

  • N,N-Dimethyl-3,3-diphenylcyclobutan-1-amine--hydrogen chloride (1/1) . PubChem, National Center for Biotechnology Information. [Link]

  • 2-Phenylethanol . PubChem, National Center for Biotechnology Information. [Link]

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Exploratory

Spectroscopic Characterization of (1,3-Dimethyl-3-phenylbutyl)amine Hydrochloride: A Technical Guide

Introduction (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride is a synthetic compound of significant interest within the fields of pharmaceutical research and forensic science. As an analogue of phentermine, its structura...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride is a synthetic compound of significant interest within the fields of pharmaceutical research and forensic science. As an analogue of phentermine, its structural elucidation and unambiguous identification are paramount for drug development, quality control, and regulatory compliance. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the comprehensive characterization of this molecule.

This technical guide offers an in-depth exploration of the spectroscopic properties of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride. In the absence of a comprehensive, publicly available dataset for this specific salt, this document leverages fundamental spectroscopic principles and data from analogous structures to predict and interpret its spectral features. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for the analysis of this compound and related molecules. The methodologies and interpretations presented herein are grounded in established scientific literature to ensure the highest degree of technical accuracy and practical utility.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride possesses a chiral center at the carbon bearing the amine group, a quaternary carbon attached to a phenyl ring, and a flexible butyl chain. The hydrochloride salt form introduces an ammonium cation, which significantly influences the spectroscopic behavior, particularly in IR and NMR spectroscopy.

Figure 1: Molecular structure of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride, the spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the ammonium group, the methylene protons, and the methyl groups. The protonation of the amine group to form the ammonium salt leads to a downfield shift of adjacent protons and the appearance of a broad signal for the NH3+ protons, which can exchange with deuterium in D2O.[1]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 8.5Broad Singlet3H-NH₃⁺The acidic protons of the ammonium group are typically broad and downfield. Their chemical shift is highly dependent on concentration and solvent.
~7.2 - 7.4Multiplet5HAromatic (C₆H₅)Protons on the phenyl ring will appear in the aromatic region. The multiplet arises from the different chemical environments of the ortho, meta, and para protons.
~3.5 - 3.7Multiplet1HCH-NH₃⁺The methine proton is deshielded by the adjacent electron-withdrawing ammonium group, resulting in a downfield shift.
~1.8 - 2.0Multiplet2H-CH₂-The methylene protons are diastereotopic due to the adjacent chiral center, which may lead to a complex multiplet.
~1.4Singlet6HC(CH₃)₂The two methyl groups attached to the quaternary carbon are equivalent and appear as a singlet.
~1.3Doublet3HCH(CH₃)This methyl group is coupled to the adjacent methine proton, resulting in a doublet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly for the labile ammonium protons.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is typically sufficient.

  • D₂O Exchange: To confirm the assignment of the -NH₃⁺ protons, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the ammonium protons should disappear or significantly decrease in intensity.[2]

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis a Dissolve Sample in Deuterated Solvent b Acquire 1H Spectrum a->b c Process Data (FT, Phasing, Baseline Correction) b->c d Integrate Peaks c->d e Assign Signals d->e

Figure 2: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride will give a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~145Quaternary Aromatic (C-ipso)The carbon atom of the phenyl ring attached to the butyl chain is deshielded.
~128-129Aromatic (CH)Aromatic carbons typically appear in this region.
~50CH-NH₃⁺The carbon atom bonded to the ammonium group is deshielded.
~45-CH₂-Aliphatic methylene carbon.
~38Quaternary Aliphatic (C(CH₃)₂)The quaternary carbon of the butyl chain.
~29C(CH₃)₂The two equivalent methyl carbons attached to the quaternary center.
~20CH(CH₃)The methyl carbon adjacent to the chiral center.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.

  • Instrument Setup: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • Use proton decoupling to simplify the spectrum to single lines for each carbon.

    • A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically needed due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. The IR spectrum of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride will be characterized by absorptions corresponding to the ammonium group, the aromatic ring, and the alkyl chain.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationRationale
~3200-2800N-H stretch (broad)The stretching vibrations of the N-H bonds in the ammonium group appear as a broad and strong absorption band. This is a characteristic feature of amine salts.[3]
~3100-3000C-H stretch (aromatic)Stretching of the C-H bonds on the phenyl ring.
~2960-2850C-H stretch (aliphatic)Stretching of the C-H bonds in the alkyl chain.
~1600, ~1480C=C stretch (aromatic)Phenyl ring stretching vibrations.
~1600-1500N-H bend (asymmetric)Bending vibrations of the ammonium group.
~1450C-H bend (aliphatic)Bending of the C-H bonds in the alkyl chain.
~760, ~700C-H bend (aromatic, out-of-plane)Characteristic absorptions for a monosubstituted benzene ring.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

    • Place the sample in the spectrometer and record the spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride, electrospray ionization (ESI) is a suitable technique, as it is a soft ionization method that can analyze the intact protonated molecule of the free amine.

Predicted Mass Spectrum (ESI-MS)

  • Molecular Ion (as free base): The base peak is expected to be the protonated molecule [M+H]⁺ of the free amine, where M is the molecular weight of (1,3-Dimethyl-3-phenylbutyl)amine. The molecular formula of the free amine is C₁₂H₁₉N, with a monoisotopic mass of approximately 177.15 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 178.16.

  • Fragmentation Pattern: The fragmentation of the molecular ion is expected to be dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[4] This would result in the loss of a C₅H₁₁ radical, leading to a fragment ion at m/z 105, corresponding to the [C₆H₅C(CH₃)₂]⁺ fragment. Another possible fragmentation is the loss of a phenyl radical, though this is generally less favorable.

G M [M+H]+ (m/z 178) F1 [C6H5C(CH3)2]+ (m/z 105) M->F1 α-cleavage F2 Loss of C5H11 radical

Figure 3: Predicted major fragmentation pathway in ESI-MS.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Instrument Setup:

    • Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

    • Operate the ESI source in positive ion mode.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.

Conclusion

References

  • Google Patents. (2015). CN104788320A - Preparation method of 1,3-dimethylbutylamine hydrochloride.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phentermine. Retrieved from [Link]

  • Wikipedia. (2023). Amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). 1,3-Dimethyl-3-phenylbutyl acetate. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • The Journal of Physical Chemistry. (1975). Far-infrared spectra of tertiary ammonium salts. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

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Foundational

Procurement and Quality Verification of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride for Research Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride is a specific amine salt with potential applications in pharmaceutical research and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride is a specific amine salt with potential applications in pharmaceutical research and organic synthesis. The integrity and reproducibility of scientific research hinge on the quality of starting materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying commercial suppliers and, critically, for establishing a robust in-house quality verification system. We will delve into the practical nuances of supplier qualification, present detailed protocols for analytical verification by NMR, HPLC, and GC-MS, and discuss best practices for handling and storage to ensure long-term compound stability.

Introduction

(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride is a chemical entity characterized by a butylamine backbone with methyl and phenyl substitutions. Its hydrochloride salt form is generally favored in research settings to improve solubility and stability over the free base.

A significant point of caution in the procurement of this compound is its potential for confusion with structurally similar but distinct molecules, most notably 1,3-dimethylbutylamine (DMBA) hydrochloride (CAS 71776-70-0). The latter lacks the critical phenyl group and possesses different physicochemical and potentially pharmacological properties. It is imperative for researchers to verify the precise chemical identity to ensure experimental validity. This guide will focus exclusively on the phenyl-containing compound.

Table 1: Chemical Identifiers for (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride

IdentifierValue
IUPAC Name 1,3-Dimethyl-3-phenylbutan-1-amine hydrochloride
Molecular Formula C₁₂H₂₀ClN
CAS Number 21705-33-9
Molecular Weight 213.75 g/mol

Section 1: Commercial Supplier Identification and Qualification

The initial step in procuring any chemical reagent is identifying reputable suppliers. The quality of the material can vary significantly between vendors, impacting everything from reaction yield to biological assay results. A systematic approach to supplier evaluation is therefore not a trivial administrative task but a crucial component of good scientific practice.

Illustrative Commercial Suppliers

The following table lists commercial suppliers who have historically listed (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride or its free base in their catalogs. This list is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own market surveys.

Table 2: Illustrative Commercial Suppliers

SupplierProduct NamePurity (Typical)Notes
Amerigo Scientific(1,3-Dimethyl-3-phenylbutyl)amine[1]Varies by batchOften supplied for research use.
Hit2Lead(1,3-dimethyl-3-phenylbutyl)amine hydrochloride[2]≥95%Provides specific CAS number and pricing for small quantities.

Note: Availability and specifications are subject to change and must be confirmed directly with the supplier at the time of inquiry.

A Self-Validating Workflow for Supplier Qualification

Simply selecting a supplier from a catalog is insufficient. A rigorous qualification process ensures that the material received meets the standards required for your specific application. The following workflow provides a self-validating system for qualifying and accepting a new batch of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride.

SupplierQualification cluster_0 Phase 1: Sourcing & Documentation cluster_1 Phase 2: In-House Verification cluster_2 Phase 3: Decision & Procurement start Identify Potential Suppliers request_docs Request Quote & Documentation start->request_docs Shortlist review_cofa Review Certificate of Analysis (CofA) request_docs->review_cofa order_sample Order Small Evaluation Sample review_cofa->order_sample CofA Meets Initial Specs identity_test Identity Confirmation (NMR, MS) order_sample->identity_test purity_test Purity & Impurity Analysis (HPLC, GC-MS) identity_test->purity_test compare_cofa Compare Results to CofA Specs purity_test->compare_cofa decision Decision Point: Accept or Reject? compare_cofa->decision procure Procure Bulk Material decision->procure Accept reject Reject Supplier/ Batch decision->reject Reject

Caption: Workflow for qualifying a commercial chemical supplier.

Causality in Documentation Review: The Certificate of Analysis (CofA)

The CofA is the primary document attesting to a product's quality. However, it must be critically evaluated.

  • Identity: This is typically confirmed by ¹H NMR and/or Mass Spectrometry. The data should be consistent with the known structure of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride. Insist on seeing the actual spectra, not just a "Conforms" statement.

  • Purity: Usually determined by HPLC or GC. A purity value of ≥95% is common for research-grade chemicals, but the specific requirements will depend on your application.[3] The key is understanding which method was used; a 99% purity by GC for a non-volatile compound is less meaningful than 99% by HPLC.

  • Impurities: The CofA may list specific known impurities. Look for uncharacterized impurities. A high percentage of "unknown" peaks in an HPLC chromatogram is a red flag.

  • Residual Solvents: Often analyzed by Headspace GC. Solvents used in the final crystallization step (e.g., ethanol, ethyl acetate) are common. High levels of residual solvents can interfere with reactions or biological assays.

  • Date of Analysis: Ensure the analysis is recent. A CofA that is several years old may not reflect the current state of the material, especially if it has not been stored under ideal conditions.

Section 2: Technical Protocols for In-House Verification

Independent verification of the supplier's CofA is paramount for ensuring data integrity. The following protocols are provided as robust starting points for a typical research or drug development laboratory.

Identity Confirmation: ¹H NMR Spectroscopy

Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a definitive fingerprint of a molecule's structure by probing the chemical environment of its hydrogen atoms. This technique is the gold standard for structural confirmation.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often suitable for amine salts as it will clearly show the N-H protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Processing: Process the spectrum using appropriate software. Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm). Integrate all peaks.

Expected Results (Qualitative Interpretation):

  • Aromatic Protons: A multiplet in the ~7.2-7.5 ppm region corresponding to the five protons of the phenyl group.

  • Amine Protons (NH₃⁺): A broad singlet, typically downfield, whose chemical shift is highly dependent on concentration and solvent.

  • Aliphatic Protons: A series of signals in the upfield region (~0.8-3.0 ppm) corresponding to the various CH, CH₂, and CH₃ groups. Spin-spin coupling patterns (splitting) should be consistent with the structure. For example, the protons of the two non-equivalent methyl groups attached to the quaternary carbon should appear as singlets.

Purity Assessment: High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride, a reversed-phase method is ideal, where the non-polar phenyl group will provide good retention on a C18 column. Purity is determined by the relative area of the main peak compared to all other peaks detected by a UV detector.

HPLCWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_mobile Prepare Mobile Phases A & B equilibrate Equilibrate System prep_mobile->equilibrate prep_sample Prepare Sample & System Suitability Soln. inject_sst Inject System Suitability prep_sample->inject_sst equilibrate->inject_sst check_sst Verify SST Criteria (Tailing, Resolution) inject_sst->check_sst inject_sample Inject Sample integrate Integrate Peaks (Area % Report) inject_sample->integrate check_sst->inject_sample Pass report Final Purity Calculation integrate->report

Caption: Experimental workflow for HPLC-UV purity analysis.

Experimental Protocol:

Table 3: HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for the non-polar phenyl group.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the amine.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minutesA gradient is necessary to elute any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe phenyl group provides strong chromophoric activity at this wavelength.
Injection Vol. 10 µL
Sample Prep. 1.0 mg/mL in 50:50 Water:AcetonitrileA standard concentration ensuring a strong detector response without overloading the column.

System Suitability: Before analyzing the sample, inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be <2.0%, and the USP tailing factor for the main peak should be between 0.8 and 1.5. This validates that the chromatographic system is performing correctly.

Purity Calculation: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.

Impurity Profiling: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The sample is vaporized and separated on a GC column, and the eluted components are then fragmented and detected by a mass spectrometer, allowing for structural elucidation of impurities.[4] This is particularly useful for identifying residual synthesis reagents or byproducts.

Experimental Protocol:

Table 4: GC-MS Method Parameters

ParameterRecommended ConditionRationale
GC Column HP-5MS, 30 m x 0.25 mm, 0.25 µmA general-purpose, robust column suitable for a wide range of analytes.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas standard for MS applications.
Inlet Temp. 250 °CEnsures complete vaporization of the analyte.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program Start at 80°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min)A temperature program is essential to separate compounds with different boiling points.
MS Interface 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source 230 °C, Electron Ionization (EI) at 70 eVStandard conditions for generating reproducible fragmentation patterns for library matching.
MS Scan Range 40 - 450 amuCovers the expected mass of the parent ion and potential fragments/impurities.
Sample Prep. 1.0 mg/mL in Methanol or DichloromethaneThe sample must be dissolved in a volatile, GC-compatible solvent.

Data Analysis: The total ion chromatogram (TIC) is used to identify all separated components. The mass spectrum of each peak is then compared against a spectral library (e.g., NIST) to tentatively identify impurities.

Section 3: Handling, Storage, and Safety

Storage: To ensure long-term stability, (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Based on data for similar amine hydrochlorides, storage at -20°C can extend shelf life for years.[5] Avoid contact with strong bases, as this will liberate the free amine.

Safety: While specific toxicological data for this compound is limited, it should be handled with standard laboratory precautions. Based on GHS classifications for the related compound 1,3-dimethylbutylamine hydrochloride, it should be considered harmful if swallowed and may cause skin and eye irritation.[6] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood.

Conclusion

The procurement of high-purity (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride is a multi-step process that extends beyond simply placing an order. For researchers in drug discovery and development, the scientific integrity of their work is directly linked to the quality of their reagents. By implementing a systematic supplier qualification workflow, critically evaluating documentation, and performing rigorous in-house analytical verification using techniques like NMR, HPLC, and GC-MS, scientists can ensure the identity and purity of their materials. This diligence is a foundational element of reproducible and reliable science.

References

  • Amerigo Scientific. (1,3-Dimethyl-3-phenylbutyl)amine. Amerigo Scientific. Available from: [Link]

  • Google Patents. CN104788320A - Preparation method of 1,3-dimethylbutylamine hydrochloride. Google Patents.
  • PubChem. 1,3-Dimethylbutylamine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 1,3-dimethyl-3-phenylbutyl acetate, CAS Registry Number 68083-58-9. Food and Chemical Toxicology, 183, 114264. Available from: [Link]

  • Shimadzu Scientific Instruments. (2018). Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry. Available from: [Link]

  • Patel, K. et al. (2017). Analysis of the Chemical Composition of the Essential Oil extracted from Thevetiaperuviana seeds Using Gas Chromatography Analysis. American Journal of Engineering Research (AJER). Available from: [Link]

  • Cambridge Bioscience. 1,3-Dimethylbutylamine (hydrochloride). Cambridge Bioscience. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: A Validated HPLC-UV Method for the Quantification of (1,3-Dimethyl-3-phenylbutyl)amine Hydrochloride

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of (1,3-Dimethyl-3-phenylbutyl)amine hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride. Due to the compound's lack of a significant native chromophore, a pre-column derivatization strategy using 9-fluorenylmethyl chloroformate (FMOC-Cl) is employed to enable sensitive UV detection. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and research applications in the pharmaceutical and related industries.

Introduction: The Rationale for Derivatization

(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride, with a molecular formula of C₁₂H₁₉N·HCl and a molecular weight of 213.75 g/mol , is a primary amine that lacks a sufficiently strong chromophore for direct, sensitive quantification by UV spectrophotometry at typical concentrations encountered in pharmaceutical analysis.[1][2] Aliphatic and simple aromatic amines generally exhibit poor UV absorbance, necessitating a chemical modification step to introduce a UV-active moiety.[3]

Pre-column derivatization is a widely accepted technique to enhance the detectability of such analytes.[3][4] This approach not only improves sensitivity but can also enhance the chromatographic properties of the analyte, leading to better peak shape and resolution. For primary and secondary amines, 9-fluorenylmethyl chloroformate (FMOC-Cl) is an excellent derivatizing agent. It reacts rapidly with the amine functional group under mild basic conditions to form a stable, highly UV-absorbent derivative, the FMOC-adduct, which can be readily detected at around 265 nm.

This application note provides a comprehensive protocol for the quantification of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride, encompassing sample preparation, derivatization, chromatographic separation, and method validation.

Method Principle and Experimental Design

The core of this method lies in the derivatization of (1,3-Dimethyl-3-phenylbutyl)amine with FMOC-Cl, followed by the separation and quantification of the resulting derivative using reversed-phase HPLC with UV detection.

Chemical and Reagents
  • (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride reference standard (Purity ≥ 98%)

  • 9-fluorenylmethyl chloroformate (FMOC-Cl), ≥ 99%

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or purified to 18.2 MΩ·cm

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Glycine

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Sonicator

  • Volumetric flasks and pipettes

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation of the FMOC-derivatized analyte:

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-15 min: 50-90% B; 15-17 min: 90% B; 17.1-20 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL

Rationale for Parameter Selection:

  • C18 Column: A C18 stationary phase provides the necessary hydrophobicity to retain the nonpolar FMOC-derivatized analyte, enabling effective separation from the derivatizing reagent and other matrix components.[4][5]

  • Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure adequate retention and subsequent elution of the analyte with a good peak shape. The use of a low pH mobile phase, achieved with trifluoroacetic acid, helps to control the ionization of any residual silanols on the column, improving peak symmetry.[6]

  • Detection Wavelength: The FMOC group has a strong absorbance maximum at approximately 265 nm, providing excellent sensitivity for the derivative.

Detailed Protocols

Preparation of Solutions
  • Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 9.0 with 1 M sodium hydroxide.

  • FMOC-Cl Reagent (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily.

  • Quenching Solution (0.1 M Glycine): Dissolve 0.75 g of glycine in 100 mL of HPLC grade water.

Standard Stock and Working Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation and Derivatization Protocol
  • Sample Preparation: Accurately weigh a sample containing (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride and dissolve it in a known volume of methanol to achieve a concentration within the calibration range.

  • Derivatization:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of the standard or sample solution.

    • Add 200 µL of 0.1 M borate buffer (pH 9.0).

    • Vortex for 10 seconds.

    • Add 200 µL of 15 mM FMOC-Cl reagent.

    • Vortex immediately for 30 seconds.

    • Allow the reaction to proceed at room temperature for 5 minutes.

    • Add 100 µL of 0.1 M glycine solution to quench the excess FMOC-Cl.

    • Vortex for 10 seconds.

  • Filtration: Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial.

  • Injection: Inject 10 µL of the filtered solution into the HPLC system.

Derivatization_Workflow cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_post_reaction Post-Reaction Sample Sample/Standard Solution Mix1 Add Borate Buffer & Vortex Sample->Mix1 Borate Borate Buffer (pH 9.0) Borate->Mix1 FMOC FMOC-Cl Reagent Mix2 Add FMOC-Cl & Vortex FMOC->Mix2 Mix1->Mix2 React React for 5 min Mix2->React Quench Add Glycine (Quench) React->Quench Filter Filter (0.45 µm) Quench->Filter Inject Inject into HPLC Filter->Inject Validation_Flow Method Developed HPLC-UV Method Validation Method Validation (ICH Q2(R1)) Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Figure 2: Logical flow of the method validation process based on ICH guidelines.

Conclusion

This application note details a specific, linear, accurate, and precise HPLC-UV method for the quantification of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride following pre-column derivatization with FMOC-Cl. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis and research purposes. The use of a derivatization step effectively overcomes the challenge of poor UV absorbance of the analyte, enabling sensitive and reliable quantification.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Dwight R. Stoll. (2021). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride in aqueous buffers

This guide serves as a specialized Technical Support Knowledge Base for researchers working with (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride . The content is structured to address the specific physicochemical challen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Knowledge Base for researchers working with (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride .

The content is structured to address the specific physicochemical challenges posed by this molecule: a lipophilic cationic amphiphile . The presence of a phenyl ring and a branched alkyl chain creates a high logP (lipophilicity) moiety, while the amine hydrochloride provides a pH-dependent ionic headgroup. This duality is the root cause of solubility failures in physiological buffers.

Subject: (1,3-Dimethyl-3-phenylbutyl)amine HCl | Ticket ID: SOL-DMPBA-001 Status: Open Knowledge Base Audience: Formulation Scientists, Medicinal Chemists, Pharmacologists[1][2]

Core Analysis: Why is your compound precipitating?

Before troubleshooting, you must understand the thermodynamic forces at play. This compound is a hydrophobic amine salt .[1][2] Its solubility is governed by two competing equilibria:

  • The Dissociation Equilibrium (Ksp): The solid salt dissolves into ions.[2]

    
    [1][2]
    
  • The Acid-Base Equilibrium (pKa): The soluble cation deprotonates to the insoluble free base.

    
    
    

The Failure Mode: In pure water (pH ~5.5 due to the HCl salt), the equilibrium favors the charged, soluble cation. In PBS (pH 7.4) , two things happen:

  • pH Shift: The pH moves closer to the amine's pKa (est. 9.5–10.0), increasing the fraction of the insoluble free base.

  • Common Ion Effect: PBS contains

    
    137 mM NaCl. The high concentration of Chloride ions (
    
    
    
    ) shifts the Ksp equilibrium to the left, forcing the salt out of solution [1].
  • Anion Exchange: Phosphate anions can form tighter, less soluble ion pairs with lipophilic amines than chloride ions, leading to "salt disproportionation" [2].[1][2]

Troubleshooting FAQs (Interactive Guide)
Q1: "It dissolves in water, but crashes immediately upon adding PBS. Is my compound degraded?"

A: Unlikely.[1][2] This is a classic Common Ion and Salting Out effect.[1][2]

  • Diagnosis: You are exceeding the solubility product (

    
    ) of the HCl salt in the presence of high chloride/phosphate concentrations.
    
  • Immediate Fix: Do not dissolve the powder directly into PBS. Dissolve in pure water or DMSO first (as a concentrate), then slowly dilute into the buffer while vortexing. If it still precipitates, your final concentration exceeds the thermodynamic solubility limit at that ionic strength.

Q2: "What is the maximum pH I can use before it precipitates?"

A: This depends on the intrinsic solubility (


) of the free base, which is likely in the micromolar range due to the phenyl-butyl lipophilicity.
  • Rule of Thumb: Keep the pH at least 2 units below the pKa .

  • Calculation: For this amine (est. pKa

    
     9.5), safe solubility is maintained at pH < 7.5 .[1] However, at high concentrations (>10 mM), you may need pH < 6.0  to prevent the "oiling out" of the free base.
    
Q3: "I need physiological pH (7.4) for cell culture.[1][2] How do I keep it soluble?"

A: You must shield the hydrophobic tail from the aqueous environment.

  • Recommendation: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    .[1][2] The phenyl ring of your compound fits perfectly into the
    
    
    -cyclodextrin cavity, preventing aggregation while maintaining the amine's availability for receptor interaction [3].
Visualizing the Solubility Landscape

The following diagram illustrates the decision logic for troubleshooting precipitation events.

SolubilityLogic Start Precipitation Event Observed CheckSolvent 1. Check Solvent Composition Start->CheckSolvent IsPBS Is it PBS or High Salt? CheckSolvent->IsPBS CommonIon Issue: Common Ion Effect (Cl- forcing salt out) IsPBS->CommonIon Yes CheckPH 2. Check pH vs. pKa IsPBS->CheckPH No Solution Solution: Add Cosolvent or Complexing Agent CommonIon->Solution IsHighPH Is pH > 7.0? CheckPH->IsHighPH FreeBase Issue: Free Base Formation (Deprotonation) IsHighPH->FreeBase Yes IsHighPH->Solution No (Unknown Cause) FreeBase->Solution

Figure 1: Diagnostic workflow for identifying the root cause of amine salt precipitation.

Validated Solubilization Protocols
Protocol A: The Cyclodextrin "Gold Standard"

Best for: In vivo studies, cell culture, and preventing precipitation at pH 7.4.

Mechanism: HP-


-CD forms an inclusion complex with the phenyl-butyl moiety, increasing apparent solubility without altering pharmacological potency.[1][2]
  • Prepare Vehicle: Make a 20% (w/v) stock solution of 2-Hydroxypropyl-

    
    -cyclodextrin  (HP-
    
    
    
    -CD) in pure water.[1][2]
    • Note: Do not use PBS yet.[1]

  • Dissolve Compound: Add your amine HCl to the cyclodextrin solution. Vortex for 5-10 minutes.

    • Target: You can typically achieve 5–10x higher concentrations here than in pure buffer.[1][2]

  • Dilute: Dilute this stock 1:10 or 1:20 into your experimental buffer (PBS/Media).

    • Result: The final CD concentration will be ~1-2%, which is generally non-toxic to cells, and the drug remains solubilized.

Protocol B: The DMSO/Acid Spike (Cosolvent Method)

Best for: High-throughput screening (HTS) or acute in vitro assays.[1]

Mechanism: DMSO disrupts the water lattice, and acidification ensures the amine remains ionized.

ComponentRoleRecommended %
DMSO Solubilizes the lipophilic tail0.1% – 1.0% (Final)
HCl (0.1 N) Maintains protonation (prevents free base)Trace (to adjust pH < 7)
Buffer Maintains osmotic balanceHEPES or Acetate (Preferred over PBS)

Step-by-Step:

  • Dissolve compound in 100% DMSO to create a 1000x Master Stock (e.g., 10 mM).[1][2]

  • Prepare the assay buffer.[2] Crucial: If using PBS, check if precipitation occurs.[2] If yes, switch to HEPES or Tris-Maleate , which have bulkier anions that are less prone to salting out lipophilic amines than phosphates are [2].[1][2]

  • Add the DMSO stock to the buffer while vortexing rapidly to prevent local high concentrations that trigger nucleation.

Data Summary: Solvent Compatibility Matrix
Solvent SystemSolubility RatingPrimary RiskRecommendation
Pure Water (Milli-Q) HighpH drift over timeGood for stock storage (-20°C).[1][2]
PBS (pH 7.4) Low / Poor Common Ion (Cl-) + Phosphate pairingAvoid for stock preparation.[1][2]
Saline (0.9% NaCl) ModerateCommon Ion EffectLimit concentration < 1 mg/mL.
20% HP-

-CD
Excellent NonePreferred method.
Ethanol/Water (50:50) GoodSolvent toxicity in bio-assaysUse only if DMSO is contraindicated.[1][2]
Mechanistic Diagram: The Phosphate Trap

This diagram explains why Phosphate Buffered Saline (PBS) is particularly problematic for this specific molecule.

PhosphateTrap Amine (1,3-Dimethyl-3-phenylbutyl)amine (Cationic Head + Lipophilic Tail) Interaction Ionic Interaction Amine->Interaction PBS PBS Buffer (Na+, Cl-, HPO4--) PBS->Interaction Precipitate Precipitate Formation: 1. Common Ion (Cl-) 2. Phosphate Ion Pairing Interaction->Precipitate High Ionic Strength or pH > 7 Soluble Soluble State (Hydrated Ions) Interaction->Soluble Low Ionic Strength Acidic pH

Figure 2: The "Phosphate Trap" mechanism leading to precipitation.[1][2]

References
  • Common Ion Effect in Pharmaceutical Salts

    • Source: The solubility of hydrochloride salts is significantly depressed in the presence of excess chloride ions (e.g., 0.15 M NaCl in PBS) due to the solubility product principle (

      
      ).[1]
      
    • Reference: LibreTexts Chemistry.[1] (2023).[1][2] Common-Ion Effect in Solubility Equilibria. Link[1][2]

  • Phosphate Buffer Incompatibility

    • Source: Lipophilic basic drugs often form insoluble precipitates with phosphate anions at neutral pH, a phenomenon frequently misidentified as simple pH-dependent precipitation.[1][2]

    • Reference: Avdeef, A., et al. (2014).[1] Phosphate Precipitates and Water-Soluble Aggregates in Re-analyzed Solubility-pH Data of Twenty-five Basic Drugs. Journal of Pharmaceutical Sciences. Link[1][2]

  • Cyclodextrin Complexation

    • Source: -Cyclodextrins are the preferred excipient for phenyl-containing lipophilic amines, forming stable host-guest inclusion complexes that shield the hydrophobic moiety
    • Reference: Saokham, P., et al. (2018).[1] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. Link

  • Lysosomal Trapping of Lipophilic Amines

    • Source: Understanding the pKa-dependent partitioning of lipophilic amines (Henderson-Hasselbalch kinetics).[1][2]

    • Reference: Nadanaciva, S., et al. (2011).[1] Lysosomal Sequestration of Lipophilic Amine Drugs. Link

Sources

Optimization

Improving peak shape of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride in reverse-phase HPLC

Here is the technical support center guide for improving the peak shape of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride in reverse-phase HPLC. Topic: Improving Peak Shape of (1,3-Dimethyl-3-phenylbutyl)amine Hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center guide for improving the peak shape of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride in reverse-phase HPLC.

Topic: Improving Peak Shape of (1,3-Dimethyl-3-phenylbutyl)amine Hydrochloride in Reverse-Phase HPLC

Welcome to our dedicated technical guide for optimizing the chromatographic analysis of basic compounds, specifically focusing on (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride. This resource is designed for researchers, analytical scientists, and drug development professionals who encounter challenges with poor peak shape—most commonly peak tailing—during reverse-phase HPLC analysis. Our goal is to provide not just solutions, but a deep understanding of the underlying chromatographic principles to empower you to develop robust and reliable methods.

Troubleshooting Guide: From Tailing Peaks to Gaussian Symmetry

This section addresses the most common issues encountered when analyzing basic amines like (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride. We will explore the root causes and provide systematic, field-proven solutions.

Q1: I am observing significant peak tailing for (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride. What is the primary cause?

A1: The most frequent cause of peak tailing for basic compounds on silica-based reversed-phase columns is secondary ionic interactions with residual silanol groups on the stationary phase surface.[1][2]

(1,3-Dimethyl-3-phenylbutyl)amine, as a primary amine, is basic and will be protonated (positively charged) in typical acidic to neutral mobile phases. Standard silica-based stationary phases (e.g., C18, C8) have residual silanol groups (Si-OH) that become deprotonated and negatively charged (Si-O⁻) at mobile phase pH values above approximately 3.5-4.5.[3][4] The electrostatic attraction between the cationic analyte and the anionic silanol sites creates a strong, secondary retention mechanism, which is kinetically slow compared to the primary hydrophobic interaction. This leads to a skewed peak with a pronounced "tail".[5]

This undesirable interaction compromises peak integration, reduces resolution from nearby peaks, and ultimately affects the accuracy and precision of your quantification.[6]

cluster_0 Mechanism of Silanol Interaction with Basic Amines Analyte Protonated Amine (Analyte) R-NH₃⁺ Interaction Strong Ionic Interaction (Secondary Retention) Analyte->Interaction Silanol Deprotonated Silanol (Stationary Phase) Si-O⁻ Silanol->Interaction Tailing Peak Tailing Interaction->Tailing Leads to

Caption: Undesirable ionic interaction between a protonated basic analyte and an ionized silanol group.

Q2: How can I strategically use mobile phase pH to eliminate peak tailing?

A2: Manipulating the mobile phase pH is the most powerful tool to control the ionization state of both the analyte and the stationary phase, thereby minimizing unwanted secondary interactions.[7] The key is to adjust the pH to be at least 2 units away from the pKa of the species you wish to control.[7]

By lowering the mobile phase pH to a range of 2.5-3.0, the vast majority of silanol groups (pKa ≈ 3.5-4.5) become protonated (Si-OH), neutralizing their negative charge.[8] While the basic analyte remains protonated (R-NH₃⁺), the elimination of the anionic sites on the stationary phase surface prevents the strong ionic interaction, leading to a significantly improved, more symmetrical peak shape. This is the most common and often simplest approach.

Alternatively, raising the mobile phase pH to a value approximately 2 units above the analyte's pKa (for most simple amines, this means pH > 10) will neutralize the analyte (R-NH₂). A neutral analyte will not engage in ionic interactions with the silanol groups (which remain deprotonated). This strategy can yield excellent peak shapes but carries a critical requirement: the HPLC column must be stable at high pH. Standard silica-based columns will rapidly dissolve under these conditions.[6] You must use a column specifically designed for high pH work, such as one with a hybrid-silica or polymer-based stationary phase.

ParameterLow pH Strategy (pH 2.5-3.0)High pH Strategy (pH > 10)
Mechanism Neutralizes silanol groups (Si-OH)Neutralizes basic analyte (R-NH₂)
Column Requirement Most standard C18 silica columns are stable.Requires specialized high-pH stable columns.
Pros Widely applicable, uses common buffers (formate, phosphate), predictable.Excellent peak shape, can offer alternative selectivity.
Cons Analyte remains charged, some residual interaction may persist.Column instability risk, limited buffer choices (e.g., ammonia, pyrrolidine).

Protocol: Preparing a Low-pH Mobile Phase (pH 2.8)

  • Aqueous Component Preparation:

    • Measure approximately 950 mL of HPLC-grade water into a 1 L volumetric flask or graduated cylinder.

    • Add 1.0 mL of formic acid (or an appropriate amount of phosphoric acid for a phosphate buffer).

    • Mix thoroughly.

    • Calibrate a pH meter and carefully measure the pH of the solution. Adjust dropwise with formic acid or ammonium hydroxide to reach a final pH of 2.8.

    • Bring the final volume to 1 L with HPLC-grade water.

  • Solvent Preparation:

    • Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter.

    • Prepare the desired mobile phase composition by mixing the filtered aqueous component with the organic solvent (e.g., acetonitrile or methanol). For example, for a 70:30 (Aqueous:ACN) mobile phase, combine 700 mL of the pH 2.8 buffer with 300 mL of acetonitrile.

  • System Equilibration:

    • Flush the HPLC system and column with the new mobile phase for at least 10-15 column volumes before injecting the sample to ensure full equilibration.

Q3: Beyond pH, what mobile phase additives can improve my peak shape?

A3: If adjusting the pH alone is insufficient, or if you are constrained to a mid-range pH, mobile phase additives can be highly effective. They work by competing with the analyte for the active silanol sites or by altering the analyte's interaction with the stationary phase.

Small, volatile amines like triethylamine (TEA) or N,N-dimethyloctylamine can be added to the mobile phase at low concentrations (typically 0.1% v/v).[9][10] These additives, being basic themselves, preferentially interact with and "mask" the active silanol sites, preventing the larger analyte from engaging in secondary interactions.[10] TEA is a traditional choice, but it has a strong odor and can be difficult to work with.[9]

For cationic analytes like protonated (1,3-Dimethyl-3-phenylbutyl)amine, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., sodium dodecyl sulfate, SDS) can be used.[11][12] The hydrophobic tail of the ion-pair reagent adsorbs onto the C18 stationary phase, while its anionic headgroup forms a neutral ion pair with the cationic analyte in the mobile phase.[12] This neutral complex then interacts with the stationary phase via a well-behaved hydrophobic mechanism, resulting in sharper peaks and often increased retention.

Additive TypeExample(s)Mechanism of ActionTypical Concentration
Competitive Amine Triethylamine (TEA)Competes with analyte for active silanol sites.0.1% - 0.5% (v/v)
Ion-Pairing Agent Sodium Dodecyl Sulfate (SDS), HeptanesulfonateForms a neutral ion-pair with the charged analyte.5-10 mM
Chaotropic Agent Perchlorate SaltsDisrupts water structure, enhancing hydrophobic interactions.20-100 mM
Q4: I'm developing a new method. How critical is my choice of HPLC column?

A4: Your column choice is fundamental to success. Modern column manufacturing has produced stationary phases specifically designed to overcome the challenges of analyzing basic compounds.

  • High-Purity, Fully End-Capped Columns: The manufacturing of silica particles can leave behind metal impurities that create highly acidic and problematic silanol sites. Using a column packed with high-purity silica is the first step. "End-capping" is a secondary chemical process that uses a small silanizing reagent (like trimethylchlorosilane) to bond with and deactivate many of the remaining accessible silanol groups, significantly reducing tailing.[4]

  • Base-Deactivated Columns: These are specifically marketed for the analysis of basic compounds and often represent the best-in-class of end-capped columns, having undergone rigorous testing to ensure minimal silanol activity.

  • Polar-Embedded or Polar-Endcapped Columns: These columns have a polar functional group (e.g., amide, carbamate) embedded within the alkyl chain or at the silica surface. This polar group helps to shield the analyte from residual silanols and can provide alternative selectivity.

  • Hybrid or Polymer-Based Columns: As mentioned in the high-pH discussion, these columns are made from materials that are inherently more stable across a wide pH range (typically 2-12), giving you the ultimate flexibility in method development.

Frequently Asked Questions (FAQs)

Q: What is a good target for the USP Tailing Factor (Tf)? A: An ideal, perfectly symmetrical Gaussian peak has a Tf of 1.0. For routine analysis, a tailing factor between 0.9 and 1.2 is considered excellent.[4] Many pharmacopeial methods will set an acceptance criterion of Tf ≤ 1.5 or Tf ≤ 2.0. A value above 2.0 indicates significant tailing that requires troubleshooting.

Q: Will acetonitrile or methanol give me a better peak shape? A: While both are effective organic modifiers, methanol has a greater ability to engage in hydrogen bonding. This can sometimes help to shield silanol groups more effectively than acetonitrile, potentially offering a slight improvement in peak shape for certain basic compounds.[3] It is always recommended to screen both solvents during method development.

Q: My peak is fronting (Tf < 1.0), not tailing. What could be the cause? A: Peak fronting is less common for basic compounds but typically points to column overload (injecting too high a concentration of the analyte) or a temperature mismatch between the sample solvent and the mobile phase.[9] Try reducing the injection volume or sample concentration.

Q: I've optimized my mobile phase and column, but tailing persists. What else should I check? A: Examine your HPLC system for sources of "extra-column volume" or dead volume. This can occur in excessively long or wide-bore tubing between the injector, column, and detector.[4] Also, consider a mismatch between your sample solvent and the mobile phase. If your sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the mobile phase itself.

Systematic Troubleshooting Workflow

When faced with a tailing peak for (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride, follow this logical progression to identify and solve the issue.

Start Start: Peak Tailing Observed CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH AdjustpH Action: Adjust Mobile Phase pH to 2.5 - 3.0 with Formic or Phosphoric Acid CheckpH->AdjustpH No CheckColumn Is the column a modern, high-purity, base-deactivated or end-capped type? CheckpH->CheckColumn Yes AdjustpH->CheckColumn ChangeColumn Action: Switch to a column designed for basic compounds. CheckColumn->ChangeColumn No AddModifier Is tailing still unacceptable? CheckColumn->AddModifier Yes ChangeColumn->AddModifier TryAdditive Action: Add a competitive amine (0.1% TEA) or consider ion-pairing agents. AddModifier->TryAdditive Yes Success Success: Symmetrical Peak Achieved AddModifier->Success No CheckSystem Is tailing still present? TryAdditive->CheckSystem InspectSystem Action: Check for extra-column volume, sample solvent mismatch, or column voids. CheckSystem->InspectSystem Yes CheckSystem->Success No InspectSystem->Success

Caption: A logical workflow for troubleshooting peak tailing of basic compounds in RP-HPLC.

References
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Pharma Growth Hub. (2022, December 26). What is the effect of free Silanols in RPLC & how to reduce it? [Video]. YouTube. Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Yau, W. W. (n.d.). HPLC Troubleshooting Guide.
  • Shimadzu Corporation. (2023, May 18). Important Notices for Daily Use of HPLC: 2. Abnormal peak shape (Effect of column degradation) [Video]. YouTube. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Nacalai Tesque, Inc. (n.d.). T1. Poor peak shape. COSMOSIL. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Gallardo, A., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
  • Dolan, J. W. (n.d.).
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of (1,3-Dimethyl-3-phenylbutyl)amine HCl Analysis

Status: Operational Specialist: Senior Application Scientist, Mass Spectrometry Division Subject: Minimizing Ion Suppression in LC-MS/MS Workflows[1][2] Executive Summary & Chemical Profile[2] Analyte: (1,3-Dimethyl-3-ph...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist, Mass Spectrometry Division Subject: Minimizing Ion Suppression in LC-MS/MS Workflows[1][2]

Executive Summary & Chemical Profile[2]

Analyte: (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride Chemical Nature: Lipophilic, primary amine (Cationic at pH < 9.0).[1][2] The Challenge: As a hydrophobic amine, this molecule often elutes in the "danger zone" of a reverse-phase gradient—the same region where endogenous phospholipids (PLs) from biological matrices (plasma/serum) elute.[1] In Electrospray Ionization (ESI), these co-eluting phospholipids compete for charge on the droplet surface, causing significant ion suppression (signal loss) or, less frequently, enhancement.[1][2]

This guide provides a self-validating workflow to diagnose, isolate, and eliminate these matrix effects.

Diagnostic Workflow: The Decision Tree

Before altering your method, you must visualize where the suppression is occurring relative to your analyte peak.[1] Use this logic flow to guide your troubleshooting.

IonSuppressionWorkflow Start START: Low Sensitivity / High CV% PCI_Test Step 1: Perform Post-Column Infusion (PCI) Start->PCI_Test Analyze_PCI Analyze PCI Trace vs. Analyte Retention Time (RT) PCI_Test->Analyze_PCI No_Suppression No Suppression at RT (Issue is Source/Sensitivity) Analyze_PCI->No_Suppression Flat Baseline Suppression_Zone Suppression Zone Overlaps Peak Analyze_PCI->Suppression_Zone Dip in Baseline Sol_Chrom Strategy A: Chromatography (Shift Peak away from Matrix) Suppression_Zone->Sol_Chrom Fast Fix Sol_Prep Strategy B: Sample Prep (Remove Matrix Components) Suppression_Zone->Sol_Prep Robust Fix Action_Col Change Selectivity (Biphenyl or PFP Column) Sol_Chrom->Action_Col Action_SPE Switch to MCX SPE (Wash away Phospholipids) Sol_Prep->Action_SPE

Figure 1: Decision matrix for diagnosing and resolving matrix effects in LC-MS/MS.

Protocol Module: The Post-Column Infusion (PCI) Experiment

This is the "Gold Standard" for validation. You cannot blindly trust a method without this data.[1][2]

Objective: Map the ionization environment of your chromatographic run to identify "blind spots" caused by matrix interference.

Experimental Setup
  • Infusion Setup: Prepare a clean standard solution of (1,3-Dimethyl-3-phenylbutyl)amine (approx. 100–500 ng/mL) in mobile phase.[1][2]

  • T-Junction: Connect a T-piece between the LC column outlet and the MS source inlet.[1][2]

  • Flows:

    • Pump A (LC): Inject a blank matrix extract (e.g., extracted plasma with no analyte) using your current gradient.[1][2]

    • Syringe Pump: Infuse the standard solution continuously at 5–10 µL/min into the T-piece.

  • Detection: Monitor the MRM transition of the analyte.

Data Interpretation[1][3][4][5][6]
  • Ideal Result: A flat, constant baseline throughout the run.[1]

  • Suppression: A significant "dip" or negative peak in the baseline.[1]

  • The Fix: If your analyte elutes during a dip, you have confirmed ion suppression.[1] You must either move the peak (Chromatography) or remove the cause of the dip (Sample Prep).[1]

Optimization Module: Sample Preparation

The most effective way to eliminate suppression is to remove the phospholipids (PLs) before they reach the column.[1]

Comparison of Extraction Techniques
FeatureProtein Precipitation (PPT)Supported Liquid Extraction (SLE)Mixed-Mode Cation Exchange (SPE-MCX)
Mechanism Solubility crashLiquid-liquid partitioningIonic binding + Hydrophobic wash
PL Removal < 10% (Poor)~90% (Good)> 99% (Excellent)
Recovery VariableHighHigh & Consistent
Complexity LowMediumHigh
Recommendation Avoid for this analyteGood alternativePrimary Recommendation
Recommended Protocol: Mixed-Mode Cation Exchange (MCX)

Since (1,3-Dimethyl-3-phenylbutyl)amine is a basic amine, it will positively charge under acidic conditions.[1][2] We can use this to "lock" it to the sorbent while washing away hydrophobic lipids.

  • Load: Acidify sample (pH < 4) and load onto MCX cartridge.

  • Wash 1 (Aqueous): 2% Formic Acid in Water (Removes salts/proteins).[1][2]

  • Wash 2 (Organic): 100% Methanol (Crucial Step: Removes neutral phospholipids).[1][2] The analyte stays bound via ionic interaction.

  • Elute: 5% Ammonium Hydroxide in Methanol (Releases the amine).

Optimization Module: Chromatography

If you cannot change sample prep, you must chromatographically separate the analyte from the phospholipid "dump" (usually eluting at high organic composition).[1]

Column Selection

Standard C18 columns often fail to resolve lipophilic amines from lipids.[1][2]

  • Recommended: Biphenyl or PFP (Pentafluorophenyl) phases.[1][2]

  • Why? These phases offer pi-pi interactions with the phenyl ring of your analyte, increasing retention and selectivity relative to the aliphatic phospholipids.[1]

Mobile Phase Additives
  • Aqueous: 10 mM Ammonium Formate + 0.1% Formic Acid.[1][2]

  • Organic: Acetonitrile or Methanol + 0.1% Formic Acid.[1][2]

  • Note: The ammonium ions help improve peak shape for amines and can sometimes suppress the ionization of background lipids.[1]

Frequently Asked Questions (FAQ)

Q1: I see good recovery of my analyte in solvent standards, but poor sensitivity in plasma. Why? A: This is classic Matrix Effect.[1][2] Your extraction efficiency is likely fine (absolute recovery), but the ionization efficiency is dropping due to competition in the source. Perform the PCI experiment (Section 3) to confirm.

Q2: Can I just use a Deuterated Internal Standard (SIL-IS) to fix this? A: A SIL-IS (e.g., d5-analog) will correct for quantification errors because it suffers the same suppression as the analyte.[1][2] However, it does not recover the lost sensitivity (S/N ratio). If suppression is >50%, your Lower Limit of Quantitation (LLOQ) will still be compromised.[1][2]

Q3: My peak is tailing significantly. Is this causing the suppression? A: Tailing spreads the peak width, increasing the probability of overlap with matrix components.[1] Tailing in amines is caused by interaction with free silanols on the column silica.[1]

  • Fix: Use a column with "Charged Surface Hybrid" (CSH) technology or add higher buffer strength (10mM Ammonium Formate) to mask silanols.

Q4: Why not just use "Dilute and Shoot"? A: While diluting the matrix reduces suppression, it also dilutes your analyte.[1] For a hydrophobic amine, the sensitivity loss from dilution often outweighs the gain in ionization efficiency.[1] SPE is preferred for trace analysis.[1]

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC–MS/MS. Analytical Chemistry, 75(13), 3019–3030.[1][2] Link[1][2]

  • Taylor, P. J. (2005).[1][2][3] Matrix effects: The Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry.[1][2] Clinical Biochemistry, 38(4), 328–334.[1][2] Link

  • Chambers, E., et al. (2007).[1][2] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[1][2] Link

  • Pujeri, S. S., et al. (2022).[1][2] Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of The American Society for Mass Spectrometry.[1] Link[1][2]

Sources

Optimization

Technical Support Center: Troubleshooting Synthesis of (1,3-Dimethyl-3-phenylbutyl)amine Hydrochloride

Status: Active Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Yield Optimization & Process Troubleshooting

Executive Summary

The synthesis of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride (systematically 4-methyl-4-phenylpentan-2-amine HCl) presents a unique set of challenges due to the steric bulk of the gem-dimethyl group and the lipophilicity of the free base.

Low yield in this protocol is rarely a single catastrophic failure but rather a "death by a thousand cuts" across three critical stages:

  • Precursor Quality: Polymerization of Mesityl Oxide during the Friedel-Crafts step.

  • Incomplete Hydrolysis: Failure to cleave the stable N-formyl intermediate (in Leuckart-Wallach routes).

  • Phase Separation: "Oiling out" during hydrochloride salt formation.

This guide deconstructs these failure modes into actionable troubleshooting protocols.

Part 1: The Synthetic Logic & Workflow

To troubleshoot effectively, we must visualize the mass flow. The standard industrial route involves the Friedel-Crafts alkylation of benzene with mesityl oxide, followed by reductive amination (often Leuckart-Wallach type) and salt formation.

Process Flow Diagram

SynthesisWorkflow Benzene Benzene + Mesityl Oxide Ketone Intermediate 1: 4-methyl-4-phenylpentan-2-one Benzene->Ketone Friedel-Crafts (0-10°C) AlCl3 Catalyst: AlCl3 (Anhydrous) AlCl3->Benzene Leuckart Leuckart Reaction (HCOONH4 / HCOOH) Ketone->Leuckart Polymer Polymerized Mesityl Oxide (Tar) Ketone->Polymer Temp > 20°C Formyl Intermediate 2 (The Trap): N-formyl-4-methyl-4-phenylpentan-2-amine Leuckart->Formyl 160-180°C Hydrolysis Acid Hydrolysis (6N HCl, Reflux) Formyl->Hydrolysis CRITICAL STEP Waste Lost in Organic Waste Formyl->Waste Weak Hydrolysis FreeBase Free Amine (Oil) Hydrolysis->FreeBase Basify (NaOH) Salting Salting Out (Dry HCl in Et2O/IPA) FreeBase->Salting FinalProduct Final Product: (1,3-Dimethyl-3-phenylbutyl)amine HCl Salting->FinalProduct Crystallization

Figure 1: The synthetic pathway highlighting the two major "yield traps": Mesityl oxide polymerization and incomplete amide hydrolysis.

Part 2: Troubleshooting The Friedel-Crafts Step

The Symptom: Low yield of the ketone intermediate; reaction mixture turns into a black, intractable tar.

The Cause: Mesityl oxide (4-methyl-3-penten-2-one) is an


-unsaturated ketone. In the presence of strong Lewis acids (AlCl₃) and heat, it preferentially polymerizes rather than alkylating the benzene.
Corrective Protocol: The "Inverse Addition" Technique

Do not add AlCl₃ to the mesityl oxide. You must maintain a high concentration of benzene relative to the alkene to favor alkylation over polymerization.

  • Reagent Quality: Ensure Mesityl Oxide is clear/colorless. If yellow/brown, distill it before use to remove pre-existing oligomers.

  • Temperature Control: The reaction is highly exothermic. Maintain internal temperature between 0°C and 10°C . Above 20°C, polymerization dominates.

  • Stoichiometry: Use a large excess of benzene (solvent quantity).

    • Recommended: 1.0 eq Mesityl Oxide : 1.2 eq AlCl₃ : 10.0 eq Benzene.

Diagnostic Check:

Observation Diagnosis Action
Mixture turns black immediately Exotherm spike or wet AlCl₃ Dry glassware thoroughly; add AlCl₃ slower.
Low conversion after 2 hours Catalyst deactivation Ensure AlCl₃ is fresh (yellow/grey powder, not white clumps).

| "Gooey" workup emulsion | Aluminum salts precipitation | Quench with ice/HCl slowly; use Celite filtration if necessary. |

Part 3: The Leuckart-Wallach Trap (The Hidden Yield Killer)

The Symptom: You obtained the ketone, ran the Leuckart reaction (Formamide/Formic Acid), but after workup, the yield of amine is <30%.

The Cause: The Leuckart reaction does not produce the amine directly. It produces the


-formyl derivative  (an amide).[1] This amide is sterically hindered and extremely stable. If you perform a standard acid/base extraction without a dedicated hydrolysis step, your product is trapped as the amide and discarded in the organic wash. 
Corrective Protocol: Rigorous Hydrolysis

You must force the hydrolysis of the


-formyl intermediate.
  • The Leuckart Step:

    • Reflux Ketone with Formamide (4-5 eq) and Formic Acid at 160–180°C .

    • Crucial: Distill off water/ammonium carbonate as it forms to drive equilibrium.

  • The Hydrolysis Step (Mandatory):

    • Do not stop here. Add 6N HCl (approx 3-5 volume equivalents) to the crude reaction oil.

    • Reflux vigorously for 6–12 hours.

    • Monitoring: TLC will show the conversion of the non-polar amide (high

      
      ) to the polar amine salt (baseline).
      
  • Isolation:

    • Cool, wash with ether (removes unreacted ketone/tar).

    • Basify aqueous layer with 50% NaOH.

    • Extract the Free Amine oil.

Part 4: Crystallization & "Oiling Out"

The Symptom: Upon adding HCl to the amine, the product separates as a sticky oil or gum rather than a white crystalline solid.

The Cause:

  • Trace Impurities: Even 1% of the

    
    -formyl intermediate or ketone acts as a "plasticizer," preventing crystal lattice formation.
    
  • Water: The hydrochloride salt is hygroscopic. Presence of water creates a supersaturated syrup.

  • Solvent Choice: The lipophilic gem-dimethyl and phenyl groups make the salt surprisingly soluble in semi-polar solvents.

Corrective Protocol: Anhydrous Salt Formation

Method A: The Gas Trap (Preferred for High Purity)

  • Dissolve the dry free amine oil in anhydrous Diethyl Ether or TBME (tert-butyl methyl ether).

  • Chill to 0°C.

  • Bubble anhydrous HCl gas (generated from NaCl + H₂SO₄) slowly into the solution.

  • The salt should precipitate immediately as a fine white powder.

Method B: Solvent Precipitation (easier handling)

  • Dissolve free amine in a minimum amount of Isopropanol (IPA) .

  • Add HCl in Dioxane (4M) or HCl in IPA .

  • Add cold n-Heptane or Diethyl Ether dropwise until turbidity persists.

  • Store at -20°C overnight.

Troubleshooting "The Oil": If it oils out:

  • Do not toss it. Decant the solvent.

  • Dissolve the oil in fresh, hot IPA.

  • Seed with a crystal from a previous batch (if available) or scratch the glass side vigorously.

  • Cool very slowly (wrap flask in foil/towel).

Part 5: Troubleshooting Logic Tree

Use this decision matrix to identify where your mass balance is failing.

TroubleshootingTree Start Low Yield Detected Step1 Check Ketone Synthesis (Friedel-Crafts) Start->Step1 Q1 Was the reaction mixture black/tarry? Step1->Q1 A1_Yes Polymerization of Mesityl Oxide. Action: Lower Temp (<10°C), Increase Benzene Ratio. Q1->A1_Yes Yes A1_No Proceed to Amine Step Q1->A1_No No Step2 Check Leuckart Step A1_No->Step2 Q2 Did you reflux with strong acid (HCl) post-reaction? Step2->Q2 A2_No Product trapped as N-Formyl Amide. Action: Reflux crude with 6N HCl for 8 hours. Q2->A2_No No A2_Yes Proceed to Workup Q2->A2_Yes Yes Step3 Check Isolation A2_Yes->Step3 Q3 Did product 'oil out' during salting? Step3->Q3 A3_Yes Water/Impurity present. Action: Redissolve in IPA, precipitate with dry Ether. Q3->A3_Yes Yes A3_No Check pH during extraction. Amine pKa ~10. Ensure pH > 12. Q3->A3_No No

Figure 2: Decision matrix for isolating yield loss.

FAQ: Common Observations

Q: Can I use Reductive Amination (NaBH₄) instead of Leuckart? A: Yes, but steric hindrance is an issue.

  • Protocol: React Ketone + Ammonium Acetate + NaCNBH₃ in Methanol.

  • Warning: The formation of the imine is slow due to the steric bulk of the quaternary carbon at the

    
    -position. You must allow the ketone and ammonium acetate to stir for 24 hours before adding the reducing agent, or you will simply reduce the ketone to the alcohol (4-methyl-4-phenylpentan-2-ol).
    

Q: My final product is pink/brown. Is it safe to use? A: No. Coloration usually indicates oxidation of phenolic impurities or polymerized mesityl oxide carryover.

  • Fix: Recrystallize from Isopropanol/Ether. If color persists, wash the free base ether solution with aqueous sodium metabisulfite before salting.

Q: The melting point is lower than reported (Reported: ~160-162°C). A: This indicates solvent trapping or the presence of the N-formyl impurity. Dry the salt under high vacuum (0.1 mmHg) at 60°C for 24 hours. If MP is still low, check NMR for the formyl proton (singlet around 8.0-8.2 ppm).

References

  • Friedel-Crafts Mechanism & Alkylation Control

    • Friedel, C., & Crafts, J. M. (1877).[2] Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus, 84, 1392.

    • Modern Review: Olah, G. A. (Ed.).[2][3][4] (1963). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on preventing polymerization in alkylation).

  • Leuckart Reaction & Hydrolysis

    • Moore, M. L. (1949). The Leuckart Reaction. In Organic Reactions (Vol. 5, pp. 301-330). Wiley.
    • Specific Hydrolysis Protocols: Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. Journal of Organic Chemistry, 9(6), 529-536. Link

  • Crystallization of Amine Salts

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4][5][6][7] (2011).[6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative guide on preventing "oiling out").

  • Synthesis of 4-methyl-4-phenylpentan-2-amine (Specific Analogues): While specific patents for this exact derivative are often proprietary, the chemistry is homologous to the synthesis of Fencamfamin precursors. See: British Patent 868,460 (1961). "New derivatives of 2-amino-3-phenyl-butane." (Describes the Leuckart conditions for hindered phenyl-alkyl amines).

Sources

Troubleshooting

Dealing with matrix effects in biological sample analysis of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride

Topic: Troubleshooting Matrix Effects in Biological Matrices (Plasma/Urine) Analyte Class: Lipophilic Primary Amines / Aryl-Alkyl Amines Support Level: Tier 3 (Senior Scientist / Method Development) Core Diagnostic: Is i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Matrix Effects in Biological Matrices (Plasma/Urine) Analyte Class: Lipophilic Primary Amines / Aryl-Alkyl Amines Support Level: Tier 3 (Senior Scientist / Method Development)

Core Diagnostic: Is it Matrix Effect or Recovery Loss?

User Query: I am seeing variable internal standard (IS) response and poor reproducibility at the Lower Limit of Quantitation (LLOQ). How do I confirm if this is a matrix effect?

Scientist Response: For a lipophilic amine like (1,3-Dimethyl-3-phenylbutyl)amine , the presence of a phenyl ring and an alkyl chain creates a "sticky" hydrophobic cation. In LC-MS/MS, this molecule often co-elutes with endogenous phospholipids (glycerophosphocholines), causing severe ion suppression.

You must distinguish between Extraction Recovery (loss of analyte during prep) and Matrix Effect (suppression of signal in the source).

The Post-Column Infusion (PCI) Test

Do not rely solely on IS response. Perform a PCI experiment to visualize the suppression zone.

Protocol:

  • Setup: Infuse a constant flow of the analyte (100 ng/mL) post-column into the MS source via a T-tee.

  • Injection: Inject a blank extracted biological sample (e.g., precipitated plasma) through the LC column.

  • Observation: Monitor the baseline. A drop in the baseline indicates ion suppression; a rise indicates enhancement.

  • Overlay: Overlay your analyte's retention time (RT) with the suppression trace. If your peak sits in a "dip," you have a matrix effect.

Technical Insight: Phospholipids (PCs) generally elute late in reverse-phase gradients. Because your analyte contains a phenyl group, it interacts strongly with C18 phases, potentially pushing it into the phospholipid region.

Sample Preparation: Why Protein Precipitation (PPT) is Failing

User Query: I am using simple Protein Precipitation (MeOH/Acetonitrile 3:1), but the matrix effect persists. Why?

Scientist Response: Protein Precipitation (PPT) removes proteins but leaves >95% of phospholipids in the supernatant. For (1,3-Dimethyl-3-phenylbutyl)amine, these lipids compete for charge in the ESI droplet.

Recommended Workflow: Mixed-Mode Cation Exchange (MCX) Because your analyte is a primary amine (basic), it can be positively charged. Use this to your advantage to wash away neutral lipids.

Comparison of Extraction Strategies
ParameterProtein Precipitation (PPT)Supported Liquid Extraction (SLE)Mixed-Mode Cation Exchange (SPE-MCX)
Phospholipid Removal Poor (<10%)Moderate (via polarity)Excellent (>99%)
Analyte Recovery High (but dirty)HighHigh & Clean
Mechanism SolubilityPartitioningIonic Binding + Hydrophobicity
Recommendation ❌ Not Recommended⚠️ Acceptable for UrineGold Standard for Plasma
Visual Workflow: MCX Protocol for Basic Amines

MCX_Protocol Start Sample Pre-treatment Acidify Plasma (2% H3PO4) Load Load SPE Cartridge (MCX Polymeric Sorbent) Start->Load Analyte (R-NH3+) binds to sulfonate groups Wash1 Wash 1: Aqueous (2% Formic Acid) Removes Proteins/Salts Load->Wash1 Retain Analyte Wash2 Wash 2: Organic (100% MeOH) Removes Neutral Lipids Wash1->Wash2 Critical Step: Lipids washed away Elute Elution (5% NH4OH in MeOH) Breaks Ionic Bond Wash2->Elute Switch pH to Basic (R-NH3+ -> R-NH2) Finish Evaporate & Reconstitute (Mobile Phase Initial Conditions) Elute->Finish

Caption: Mixed-Mode Cation Exchange (MCX) workflow designed to isolate basic amines from neutral phospholipids.

Chromatography: Separating the Peak from the "Void"

User Query: My peak shape is tailing, and retention is unstable. I'm using a standard C18 column with Formic Acid.

Scientist Response: Tailing in amine analysis is caused by the interaction of the positively charged nitrogen with residual silanols on the silica surface. Furthermore, if the retention is too low, the analyte elutes with salts (suppression).

Troubleshooting Steps:

  • Column Selection:

    • Avoid: Standard C18 (often lacks steric selectivity for the phenyl group).

    • Recommended: Biphenyl or PFP (Pentafluorophenyl) phases.

    • Why? The pi-pi interactions between the stationary phase and the phenyl ring of (1,3-Dimethyl-3-phenylbutyl)amine increase retention and selectivity, pulling the peak away from the solvent front and phospholipids.

  • Mobile Phase Modifier:

    • Ensure you are using Formic Acid (0.1%) to fully protonate the amine (stabilizing the charge state).

    • Advanced: If tailing persists, add 5mM Ammonium Formate . The ammonium ions compete for silanol sites, sharpening the peak.

Troubleshooting Decision Tree

Use this logic flow to resolve ongoing sensitivity or reproducibility issues.

Troubleshooting_Tree Issue Problem: Low Sensitivity / High CV% Check_IS Check Internal Standard (IS) Response Variation Issue->Check_IS IS_Stable IS Response Stable (Variation < 5%) Check_IS->IS_Stable IS_Unstable IS Response Variable (Variation > 15%) Check_IS->IS_Unstable Recovery Issue is Extraction Recovery Check Adsorption IS_Stable->Recovery Matrix Issue is Matrix Effect (Ion Suppression) IS_Unstable->Matrix Plastic Switch to Low-Bind Plates Avoid Glass (Silanol binding) Recovery->Plastic PCI Perform Post-Column Infusion Matrix->PCI Sep_Check Does Analyte co-elute with Phospholipids? PCI->Sep_Check Action_Chrom Change Column Selectivity (C18 -> Biphenyl) Sep_Check->Action_Chrom Yes (Shift RT) Action_Prep Switch Prep to MCX SPE (Remove Lipids) Sep_Check->Action_Prep Yes (Clean Sample)

Caption: Logical decision tree for diagnosing bioanalytical assay failures for lipophilic amines.

FAQ: Specific Handling of (1,3-Dimethyl-3-phenylbutyl)amine

Q: Can I use a Deuterated Internal Standard? A: Yes, this is mandatory for regulated bioanalysis. If a specific D3- or D5- analog is unavailable, use a structural analog like Phentermine-D5 or Fencamfamin-D5 , provided the retention time is close. However, a stable isotope-labeled (SIL) IS of the exact analyte is the only way to fully compensate for matrix effects that cannot be removed by extraction.

Q: The analyte disappears from the autosampler vials over 24 hours. Is it unstable? A: It is likely not chemical instability but adsorption .

  • Mechanism: The hydrophobic phenyl tail and the cationic amine head make this molecule a surfactant. It sticks to the walls of polypropylene vials.

  • Fix: Use glass inserts or low-binding polypropylene plates . Ensure your reconstitution solvent contains at least 10-20% organic (MeOH/ACN) to keep the analyte solubilized and off the walls.

Q: What is the target Matrix Factor (MF)? A: According to EMA/FDA guidelines, you aim for an IS-normalized Matrix Factor close to 1.0 .

  • Calculation:

    
    
    
  • If your MF is < 0.8 (suppression) or > 1.2 (enhancement), you must optimize the extraction (Section 2).

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]

  • Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, remediation and assessment of matrix effects in liquid chromatography–mass spectrometry. Talanta, 115, 104-122. [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Crude (1,3-Dimethyl-3-phenylbutyl)amine Hydrochloride

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support guide for the purification of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support guide for the purification of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound. As a salt of a primary amine, its purification requires careful consideration of its physicochemical properties. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve high purity and yield in your experiments.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.

Q1: My crude product is an oil or a sticky, semi-solid mass. How should I proceed with purification?

A1: An oily or non-crystalline crude product indicates the presence of significant impurities, residual solvent, or moisture. These impurities disrupt the crystal lattice formation of the hydrochloride salt.

  • Causality: Amine hydrochlorides are ionic salts and should ideally be crystalline solids. Impurities, such as unreacted starting materials, byproducts from the synthesis, or residual solvents like toluene or THF, act as "crystal poisons." Water can also be a significant issue, as many amine hydrochlorides are hygroscopic, leading to a gummy appearance.

  • Recommended Strategy:

    • Solvent Removal: First, ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating. An azeotropic distillation with a solvent like toluene can help remove residual water.[1]

    • Acid-Base Extraction: The most robust method is to perform an acid-base workup. Dissolve the crude oil in an immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Wash this organic layer with a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution) to remove any acidic impurities. Then, extract the free amine into a dilute aqueous acid solution (e.g., 1M HCl).[2][3] The acidic aqueous layer now contains your protonated amine, leaving non-basic organic impurities behind in the organic layer.

    • Isolation: Carefully basify the acidic aqueous layer with a strong base (e.g., 2M NaOH) to a pH > 10, which will precipitate the free amine, often as an oil. Extract the free amine back into a fresh organic solvent, dry the organic layer over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and then carefully form the hydrochloride salt again by adding a solution of HCl in a non-polar solvent like diethyl ether or dioxane.[3][4] This process should yield a solid, crystalline hydrochloride salt that can be further purified by recrystallization.

Q2: I attempted to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is cooled too quickly or when the chosen solvent is a very poor solvent for the compound at all temperatures.

  • Causality: The solubility of the compound in the chosen solvent is too high at the cooling temperature, or the cooling rate is too rapid, not allowing sufficient time for crystal nucleation and growth. The presence of impurities can also lower the melting point of the product-solvent mixture to below the temperature of the solution, causing it to separate as a liquid.

  • Troubleshooting Steps:

    • Re-heat and Slow Cool: Re-heat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that is allowed to cool to room temperature can promote slow crystal growth.

    • Add a Co-solvent (Anti-solvent): If slow cooling fails, consider an anti-solvent technique. Dissolve the compound in a minimum amount of a good solvent (e.g., ethanol, methanol). Then, slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., diethyl ether, hexanes) until the solution becomes faintly cloudy (turbid).[5] Heat gently to clarify and then allow to cool slowly. This controlled reduction in solubility is highly effective for inducing crystallization.

    • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. This creates microscopic imperfections on the glass that can serve as nucleation sites. If you have a small amount of pure crystalline material from a previous batch, add a single "seed crystal" to the cooled, supersaturated solution.

Q3: The purity of my product is not improving significantly after one or two recrystallizations. What are my next steps?

A3: If recrystallization is ineffective, it's likely that the persistent impurity has a very similar solubility profile to your product in the chosen solvent system.

  • Causality: The partition coefficient of the impurity between the solid and liquid phase is close to that of the product. This is common with structurally similar impurities or diastereomers.

  • Alternative Strategies:

    • Change the Solvent System: The most important step is to switch to a different recrystallization solvent or solvent/anti-solvent pair. The goal is to find a system where the solubility of the product and the impurity differ significantly. A systematic approach to solvent screening is recommended (see Table 1 below).

    • Acid-Base Workup: If not already performed, an acid-base extraction (as described in A1) is a powerful chemical method to separate compounds based on their acidic or basic properties, which is often more effective than relying solely on solubility differences.[2]

    • Chromatography: If the impurity is very persistent, column chromatography may be necessary. However, running chromatography on a highly polar amine hydrochloride salt on standard silica gel can be challenging due to streaking. It is often better to purify the free amine on silica gel (sometimes with a small amount of triethylamine or ammonia added to the eluent to prevent streaking) and then convert the purified free amine back to the hydrochloride salt.[3] Alternatively, using basic alumina or reverse-phase chromatography can be effective.[3]

Q4: My final product has a persistent yellow or brown color. How can I decolorize it?

A4: Color is usually due to small amounts of highly conjugated, chromophoric impurities, often arising from oxidation or side reactions.

  • Causality: Amine compounds can be susceptible to air oxidation, especially if exposed to light or heat for extended periods.[6] These oxidized byproducts are often colored and present in trace amounts.

  • Decolorization Protocol:

    • Activated Charcoal Treatment: Dissolve the crude hydrochloride salt in a suitable hot recrystallization solvent.

    • Add a small amount of activated charcoal (typically 1-2% by weight of your compound) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid violent bumping. It is safer to add it before heating or to briefly cool the solution before addition.

    • Swirl the mixture and keep it hot for 5-10 minutes. The charcoal will adsorb the colored impurities.

    • Hot Filtration: Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the filter funnel.

    • Allow the clear, colorless filtrate to cool and crystallize as usual. A patent for a similar compound, 1,3-dimethylbutylamine hydrochloride, describes heating with activated carbon at 70-80°C to decolorize the product.[7]

Section 2: Frequently Asked Questions (FAQs)

Q5: What are the best starting solvents for recrystallizing (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride?

A5: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. For amine hydrochlorides, polar protic solvents or mixtures are often a good starting point.[8]

  • Rationale: The ionic nature of the hydrochloride salt means it requires a relatively polar solvent for dissolution. However, highly polar solvents like water might lead to low recovery due to significant solubility even at low temperatures.[8]

  • Recommended Solvents:

    • Alcohols: Isopropanol (IPA), ethanol (EtOH). These often provide a good balance of solubility at reflux and low solubility when cold.

    • Ketones: Acetone can be effective, sometimes in combination with other solvents.

    • Esters: Ethyl acetate (EtOAc) is a good choice, often used in combination with a more polar solvent like ethanol.[7]

    • Solvent/Anti-solvent Systems: Common examples include Ethanol/Diethyl Ether, Isopropanol/Hexane, or Acetone/Hexane.[5] In these systems, you dissolve the salt in the minimum amount of the hot polar solvent and then titrate with the non-polar anti-solvent to induce crystallization upon cooling.

Q6: How do I properly dry the final hydrochloride salt product?

A6: Proper drying is crucial as many amine hydrochlorides are hygroscopic. Residual solvent can also compromise purity and affect downstream applications.

  • Procedure:

    • Air Drying: After filtration, wash the filter cake with a small amount of a cold, volatile solvent (like cold diethyl ether) to remove residual mother liquor. Allow it to air dry briefly on the filter to remove the bulk of the solvent.

    • Vacuum Drying: Transfer the solid to a clean, tared watch glass or petri dish. Place it in a vacuum oven or a desiccator connected to a vacuum pump.

    • Drying Agent: Include a desiccant such as phosphorus pentoxide (P₄O₁₀) or anhydrous calcium sulfate (Drierite®) in the desiccator to absorb water.

    • Temperature: Gentle heating (e.g., 40-50 °C) under vacuum can accelerate drying, but ensure the temperature is well below the compound's melting or decomposition point. Dry to a constant weight.

Q7: What analytical techniques should I use to assess the purity of my final product?

A7: A combination of techniques should be used to confirm both the identity and purity of the final product.

  • Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of purity. Impurities will typically depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure of your compound. The purity can also be assessed by integrating the product peaks against known impurity peaks or a quantitative internal standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of the free amine (after neutralization) or the parent ion. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can separate and identify volatile or soluble impurities.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying purity by measuring the area of the product peak relative to any impurity peaks.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization using a Solvent/Anti-Solvent System (Isopropanol/Hexane)
  • Dissolution: Place the crude (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of hot isopropanol (IPA) required to fully dissolve the solid. Heat the mixture gently on a hot plate with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot filtration at this stage.

  • Addition of Anti-solvent: While the solution is still warm, slowly add hexane dropwise with continuous stirring. Continue adding hexane until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot IPA back into the solution until it just becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight as described in Q6.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude amine hydrochloride (e.g., 1.0 g) in deionized water (20 mL).

  • Basification & Extraction of Free Amine: Transfer the aqueous solution to a separatory funnel. Slowly add 2M NaOH solution while shaking, until the pH of the aqueous layer is >10 (check with pH paper). A milky precipitate or oil (the free amine) should form. Extract the free amine with an organic solvent like diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution, 1 x 20 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filtration: Filter off the drying agent. The filtrate now contains the purified free amine.

  • Salt Formation: Cool the organic solution in an ice bath. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate as a white solid.

  • Isolation & Drying: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Section 4: Visual Guides & Data

Decision Workflow for Purification Strategy

Purification_Workflow start Crude (1,3-Dimethyl-3-phenylbutyl)amine HCl assess Assess Physical State & Purity start->assess is_solid Is it a crystalline solid? assess->is_solid is_oily Oily or Sticky? assess->is_oily is_pure Is purity >95% by NMR/HPLC? is_solid->is_pure Yes recryst Direct Recrystallization is_solid->recryst No is_pure->recryst No (minor impurities) final_product Pure Product (Verify by analysis) is_pure->final_product Yes acid_base Perform Acid-Base Extraction is_oily->acid_base Yes is_pure_after is_pure_after recryst->is_pure_after Check Purity column Consider Column Chromatography (on free amine) acid_base->column If impurities persist re_salt Re-form HCl salt & Recrystallize acid_base->re_salt column->re_salt re_salt->final_product is_pure_after->acid_base No is_pure_after->final_product Yes

Caption: Decision tree for selecting a purification strategy.

Table 1: Recrystallization Solvent Selection Guide
Solvent/SystemTypeBoiling Point (°C)Rationale & Comments
Isopropanol (IPA)Polar Protic82.6Good general solvent. High solubility when hot, much lower when cold.
Ethanol (EtOH)Polar Protic78.4Similar to IPA, but may be a slightly better solvent, potentially reducing yield.
AcetonePolar Aprotic56Can be effective, but its low boiling point means less of a solubility gradient.
Ethyl Acetate (EtOAc)Moderately Polar77.1Often used as part of a co-solvent system. May not dissolve the salt well on its own.
IPA / HexaneCo-solvent69-83Excellent system. IPA provides solubility, while hexane acts as the anti-solvent.
EtOH / Diethyl EtherCo-solvent35-78Classic system. Very effective but requires care due to the high volatility of ether.

References

  • CN104788320A - Preparation method of 1,3-dimethylbutylamine hydrochloride.
  • ResearchGate Discussion on Recrystallization of Amines. [Link]

  • Byrum, R., et al. Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. [Link]

  • EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • University of Rochester, Department of Chemistry - Solvents for Recrystallization. [Link]

  • Klosa, J. (1975). [On the crystallisation of amphetaminil base into its hydrochloride salt]. Arzneimittelforschung, 25(12), 1863-4. [Link]

  • Scribd - Amine Treating - Troubleshooting Guide. [Link]

  • Avula, B., et al. (2015). Identification and quantification of 1,3-dimethylbutylamine (DMBA) from Camellia sinensis tea leaves and dietary supplements. Journal of Pharmaceutical and Biomedical Analysis, 115, 159-168. [Link]

  • University of Rochester, Department of Chemistry - Workup for Removing Amines. [Link]

  • Reddit r/Chempros - Amine workup discussion. [Link]

Sources

Troubleshooting

Calibration curve issues in the analysis of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride

Welcome to the technical support center for the analysis of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert gui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during the analytical quantification of this compound. Our goal is to equip you with the knowledge to develop robust, reliable, and accurate analytical methods.

Introduction to the Analyte

(1,3-Dimethyl-3-phenylbutyl)amine, also known as DMBA, is a synthetic stimulant.[1] Its hydrochloride salt is the form often encountered in analytical testing. The primary amine functional group and its structural similarity to other phenethylamines can present unique challenges in chromatographic analysis, particularly in achieving a linear and reproducible calibration curve. This guide will address these challenges head-on, providing both theoretical understanding and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the analysis of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride.

Q1: What are the most suitable analytical techniques for the quantification of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride?

A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection and Gas Chromatography (GC) with a Flame Ionization Detector (FID) or MS detector.[2] UV-Vis spectrophotometry can also be used for simpler formulations where interfering substances are minimal.[3][4] The choice of technique depends on the sample matrix, required sensitivity, and available instrumentation.

Q2: Why is my calibration curve for (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride showing poor linearity (low correlation coefficient, R² < 0.99)?

A2: Poor linearity is a frequent issue with amine-containing compounds.[5] Several factors can contribute to this:

  • Adsorption: The basic amine group can interact with active sites on the analytical column (especially silica-based columns in HPLC) and within the GC liner, leading to peak tailing and non-linear responses.[6][7]

  • Sample Preparation: Inadequate sample cleanup can introduce matrix components that interfere with the analyte's signal.[8][9]

  • Inappropriate Mobile Phase/Carrier Gas: The pH of the mobile phase in HPLC is critical for controlling the ionization state of the amine and achieving good peak shape. In GC, an inert carrier gas and properly deactivated column are essential.[10]

  • Detector Saturation: At high concentrations, the detector response may become non-linear.

Q3: What are the key validation parameters I need to consider for my analytical method according to regulatory guidelines?

A3: According to the International Council for Harmonisation (ICH) Q2(R2) and FDA guidelines, the key validation parameters include:[11][12][13][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving specific issues you may encounter.

Guide 1: Troubleshooting Poor Calibration Curve Linearity in HPLC Analysis

Issue: Your calibration curve for (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride has a correlation coefficient (R²) below 0.99 and/or shows a distinct curve rather than a straight line.

Underlying Principles: The primary amine in your analyte is basic and can interact with acidic silanol groups on standard silica-based C18 columns, leading to peak tailing and non-linear detector response. The mobile phase pH plays a crucial role in controlling the ionization of the amine, which affects its retention and peak shape.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor HPLC calibration curve linearity.

Detailed Protocol: Optimizing HPLC Mobile Phase pH

  • Prepare a series of mobile phase buffers with pH values ranging from 2.5 to 3.5 (e.g., phosphate or acetate buffers).

  • Equilibrate the column with each mobile phase for at least 20 column volumes.

  • Inject a mid-range concentration standard of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride.

  • Evaluate the peak shape (asymmetry factor). A value close to 1.0 indicates a symmetrical peak.

  • Select the mobile phase pH that provides the best peak symmetry and proceed to generate a full calibration curve.

Guide 2: Addressing Calibration Issues in GC Analysis

Issue: You are experiencing poor reproducibility and non-linearity in your GC calibration curve for (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride.

Underlying Principles: The high polarity and basicity of the primary amine can lead to strong interactions with active sites in the GC inlet and column, causing peak tailing and sample loss.[7][15] Additionally, the volatility of the free amine can be a challenge. Derivatization is often employed to create a more volatile and less polar analyte, improving chromatographic performance.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for GC calibration curve issues.

Experimental Protocol: Silylation Derivatization of (1,3-Dimethyl-3-phenylbutyl)amine

This is a general starting protocol and should be optimized for your specific instrumentation and concentration range.

  • Sample Preparation: Accurately weigh approximately 10 mg of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride standard into a vial. Dissolve in 1 mL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).

  • Derivatization: Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized solution into the GC.

Table 1: Summary of Analytical Techniques and Common Solutions

Analytical TechniqueCommon Issue with Calibration CurvePrimary CauseRecommended Solution
HPLC-UV/MS Non-linearity, peak tailingAnalyte interaction with column silanolsAdjust mobile phase pH to 2.5-3.5; use an end-capped or specialized column.
Poor reproducibilityInconsistent injection volume, leaksPerform system maintenance; check for leaks in the autosampler and pump.[16]
GC-FID/MS Non-linearity, peak tailing, sample lossAdsorption in the inlet and columnUse a base-deactivated column and liner; consider derivatization.[17]
Poor reproducibilityIncomplete or inconsistent derivatizationOptimize derivatization reaction conditions; use fresh reagents.
UV-Vis Spectrophotometry Non-linearity at high concentrationsDeviation from Beer-Lambert LawDilute samples to fall within the linear range of the assay.[18]
Inaccurate resultsInterference from excipientsUse a suitable blank; perform a spectral scan to identify interfering absorbances.

Concluding Remarks

Achieving a robust and reliable calibration curve is fundamental to the accurate quantification of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride. The inherent chemical properties of this primary amine require a systematic and informed approach to method development and troubleshooting. By understanding the underlying principles of potential analytical challenges and applying the structured troubleshooting workflows provided, researchers can significantly improve the quality and reliability of their analytical data. Always ensure that your final analytical method is fully validated according to the relevant regulatory guidelines to ensure data integrity.[19][20][21][22]

References

  • Restek Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 1). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Patel, R. M., et al. (2011). Matrix-effect in bioanalysis-an-overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(2), 58-65.
  • Strano-Rossi, S., et al. (2016). Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 129, 248-253.
  • ResearchGate. (2017). How can I get a good calibration curve using HPLC technique?. Retrieved from [Link]

  • Agilent Technologies. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Retrieved from [Link]

  • Gao, Y., et al. (2023). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. Journal of Pharmaceutical Analysis, 13(4), 315-324.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Li, W., et al. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Bioanalysis, 15(19), 1245-1259.
  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • HunterLab. (2023, March 15). UV Spectrophotometry as a Pharmaceutical Testing Solution. Retrieved from [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • ResearchGate. (2025, August 10). DEVELOPMENT AND VALIDATION OF RP-HPLC ANALYTICAL METHOD FOR SIMULTANEOUS ESTIMATION OF PHENTERMINE AND TOPIRAMATE IN PURE AND ITS PHARMACEUTICAL DOSAGE FORMS. Retrieved from [Link]

  • Gopalakrishnan, S., & Devi, A. (2012). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences, 74(5), 450–454.
  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). Retrieved from [Link]

  • Google Patents. (n.d.). KR101718697B1 - Rapid and simultaneous analysis for hydroxyphermine, phentermine and mephentermine.
  • You, C., et al. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Advances, 13(38), 26733-26740.
  • Chrom Tech. (n.d.). Constructing a Calibration Curve for HPLC: A Key Step in Quantitative Analysis. Retrieved from [Link]

  • LCGC International. (2026, February 5). Leaks and Obstructions: Troubleshooting Common Problems Close to the Point of Sample Injection. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phentermine. Retrieved from [Link]

  • Contract Pharma. (2023, April 27). Analytical Testing Methods: UV Spectroscopy. Retrieved from [Link]

  • Restek Corporation. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Retrieved from [Link]

  • Batavia Biosciences. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]

  • Google Patents. (n.d.). CN104788320A - Preparation method of 1,3-dimethylbutylamine hydrochloride.
  • Amine Experts. (n.d.). Internal Calibration Standard Curve for Amine Concentration Determination. Retrieved from [Link]

  • BioPharm International. (2003, November 1). Method Validation Guidelines. Retrieved from [Link]

  • Juniper Publishers. (2024, December 10). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dimethylbutylamine hydrochloride. Retrieved from [Link]

  • Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Retrieved from [Link]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). HPLC Calibration Procedure. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: Cross-Reactivity of Antibodies with (1,3-Dimethyl-3-phenylbutyl)amine Hydrochloride

Executive Summary: The Structural Mimicry Challenge In the landscape of drug development and forensic toxicology, (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride represents a critical "blind spot" for immunoassay specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Mimicry Challenge

In the landscape of drug development and forensic toxicology, (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride represents a critical "blind spot" for immunoassay specificity.[1] Unlike the purely aliphatic stimulant 1,3-Dimethylbutylamine (DMBA/AMP Citrate) or the classic phenethylamine Amphetamine, this molecule possesses a hybrid structure: it retains the phenyl ring (essential for π-π stacking interactions in antibody binding pockets) while introducing significant steric bulk via the 3,3-disubstitution pattern.

This guide provides a rigorous framework for assessing the cross-reactivity of this molecule against standard Amphetamine (AMP) and Methamphetamine (MET) antibodies.[1] It contrasts the performance of Broad-Spectrum Polyclonal Antibodies against Target-Specific Monoclonal Antibodies , providing a self-validating protocol for calculating Cross-Reactivity (%CR) using IC50 shifts.[1]

Structural Homology & Mechanism of Interference

To understand why cross-reactivity occurs, we must analyze the pharmacophore recognized by the antibody.[1] Most commercial amphetamine antibodies are raised against immunogens (haptens) conjugated through the phenyl ring or the amine group.[1]

The "Hybrid" Threat

(1,3-Dimethyl-3-phenylbutyl)amine contains two distinct epitopes that confuse standard assays:

  • The Phenyl Moiety: Identical to Amphetamine.[1] If the antibody targets the ring (common in amine-linked immunogens), this molecule will bind.[1]

  • The Amine Motif: A primary amine capable of ionic bonding with Aspartate/Glutamate residues in the antibody cleft.[1]

However, the 3,3-dimethyl substitution creates steric hindrance.[1]

  • Hypothesis: Antibodies with "deep" narrow pockets (High Specificity) will reject this molecule due to the bulky methyl groups at position 3.[1]

  • Hypothesis: Antibodies with "shallow" or flexible pockets (Broad Spectrum) will accept the phenyl ring and ignore the tail, leading to False Positives .

Visualization: Hapten Recognition Logic

The following diagram illustrates the decision logic an antibody uses when encountering this specific interferent.

AntibodyRecognition Analyte (1,3-Dimethyl-3-phenylbutyl)amine Interaction_Ring Epitope A: Phenyl Ring (π-π Stacking) Analyte->Interaction_Ring Presents Interaction_Amine Epitope B: Primary Amine (Ionic Bond) Analyte->Interaction_Amine Presents Interaction_Steric Steric Check: 3,3-Dimethyl Bulk Analyte->Interaction_Steric Presents BindingPocket Antibody Binding Pocket Result_Pos Signal Generation (Cross-Reaction) BindingPocket->Result_Pos If Pocket is Flexible/Shallow Result_Neg Rejection (No Cross-Reaction) BindingPocket->Result_Neg If Pocket is Rigid/Narrow Interaction_Ring->BindingPocket High Affinity Interaction_Amine->BindingPocket High Affinity Interaction_Steric->BindingPocket Fits?

Figure 1: Mechanistic logic of antibody cross-reactivity.[1] The 3,3-dimethyl steric bulk is the primary discriminator between specific and non-specific binding.

Comparative Assessment: Antibody Performance

This section compares two classes of antibodies commonly used in drug screening.

Class A: Polyclonal "Class-Specific" Antibodies[1]
  • Design Goal: Detect a wide range of amphetamine analogs (MDMA, MDA, Methamphetamine).

  • Mechanism: Raised against generic phenethylamine haptens.[1] High plasticity in the binding site.[1]

  • Performance with (1,3-Dimethyl-3-phenylbutyl)amine:

    • Outcome: Likely False Positive at concentrations >1,000 ng/mL.[1]

Class B: Monoclonal "Target-Specific" Antibodies[1]
  • Design Goal: Discriminate d-Amphetamine from l-Amphetamine and other congeners.

  • Mechanism: Rigid binding pocket defined by specific CDR (Complementarity Determining Regions) loops.[1]

  • Performance with (1,3-Dimethyl-3-phenylbutyl)amine:

    • Risk: LOW .[1] The rigid steric gate at the 3-position of the butyl chain clashes with the antibody's side chains (e.g., Tryptophan or Phenylalanine residues designed to hug the propyl chain of Amphetamine).

    • Outcome: Minimal cross-reactivity (<1%).[1]

Summary Data Table
FeatureClass A: Broad Spectrum (Polyclonal)Class B: High Specificity (Monoclonal)
Primary Target Phenethylamine Classd-Amphetamine
Recognition Mode Epitope-Driven (Ring + Amine)Conformation-Driven (Exact Shape)
Steric Tolerance High (Flexible Pocket)Low (Rigid Pocket)
Predicted Cross-Reactivity 15% - 40% < 1%
False Positive Risk High at >1 µg/mLNegligible
Recommended Use Initial Screening (Catch-all)Confirmatory Immunoassay / Quantification

Validation Protocol: Determining % Cross-Reactivity

To objectively assess the cross-reactivity of your specific antibody batch with (1,3-Dimethyl-3-phenylbutyl)amine, you must determine the IC50 (concentration inhibiting 50% of maximum binding) for both the target and the interferent.

Reagents Required[1][3][4][5]
  • Target Standard: d-Amphetamine Sulfate (1 mg/mL stock).[1]

  • Interferent: (1,3-Dimethyl-3-phenylbutyl)amine HCl (Solid, >98% purity).

  • Assay Buffer: PBS pH 7.4 + 0.1% BSA (to prevent non-specific adsorption).

  • Platform: Competitive ELISA or FRET-based homogeneous assay.[1]

Step-by-Step Methodology
Phase 1: Preparation of Dilution Series
  • Stock Prep: Dissolve (1,3-Dimethyl-3-phenylbutyl)amine HCl in DMSO to 10 mg/mL, then dilute to 100 µg/mL in Assay Buffer.

  • Serial Dilution: Prepare a 7-point logarithmic dilution series for both the Target (Amphetamine) and the Interferent.

    • Target Range: 0.1 ng/mL to 1,000 ng/mL.[1]

    • Interferent Range: 10 ng/mL to 100,000 ng/mL (Interferents usually require higher concentrations to bind).[1]

Phase 2: Competitive Assay Execution[1]
  • Coating: Immobilize Amphetamine-BSA conjugate on the plate.

  • Competition: Add 50 µL of Free Analyte (Target or Interferent) + 50 µL of Antibody (at fixed limiting concentration).

  • Equilibrium: Incubate for 60 minutes at Room Temperature (20-25°C).

  • Detection: Wash x3. Add Secondary Antibody-HRP.[1] Incubate 30 mins. Wash x3. Add TMB Substrate.[1]

Phase 3: Data Analysis (The Self-Validating Calculation)
  • Plot Optical Density (OD) vs. Log[Concentration].

  • Fit data to a 4-Parameter Logistic (4PL) Model :

    
    
    Where 
    
    
    
    is the IC50.[1]
  • Calculate % Cross-Reactivity (%CR):

    
    [1]
    
Experimental Workflow Diagram

ValidationProtocol Start Start Validation Step1 Prepare Dilution Series (Target vs. Interferent) Start->Step1 Step2 Competitive Incubation (Analyte + Ab vs. Plate-Ag) Step1->Step2 Step3 Measure Signal (OD450) Step2->Step3 Calc1 Fit 4PL Curves Step3->Calc1 Calc2 Extract IC50 Values Calc1->Calc2 Decision Calculate % Cross-Reactivity Calc2->Decision Output Final Specificity Profile Decision->Output Formula: (IC50_Target / IC50_Interferent) * 100

Figure 2: Step-by-step workflow for validating antibody cross-reactivity using competitive immunoassay kinetics.

Interpretation of Results

When analyzing your data, use the following thresholds to categorize the interference level of (1,3-Dimethyl-3-phenylbutyl)amine:

  • > 20% Cross-Reactivity: Critical Interference. The antibody cannot distinguish the interferent from the target.[1] Do not use for forensic confirmation.

  • 1% - 20% Cross-Reactivity: Moderate Interference. Acceptable for screening, but positive results require Mass Spectrometry (LC-MS/MS) confirmation.[1]

  • < 1% Cross-Reactivity: High Specificity. The antibody is robust against this analog.[1]

Troubleshooting "Ghost" Positives

If you observe unexpected binding in the "High Specificity" monoclonal assay, check the pH of your extraction buffer .

  • Insight: (1,3-Dimethyl-3-phenylbutyl)amine is a hydrochloride salt.[1][3] In highly alkaline extraction buffers (pH > 10), it becomes non-ionized (lipophilic), which may alter its non-specific binding properties to the plastic well, creating a "false competitive effect" (signal drop) that mimics a positive result.[1] Always maintain buffer pH between 7.0 and 8.0 for accurate IC50 determination.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3007: Amphetamine.[1] PubChem. [Link][1]

  • Zherdev, A. V., et al. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.[1] MDPI. [Link][1]

  • National Institutes of Health (NIH). Immunoassay Methods - Assay Guidance Manual.[1] NCBI Bookshelf. [Link][1]

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Comparative

Orthogonal Analytical Techniques for the Identification of (1,3-Dimethyl-3-phenylbutyl)amine Hydrochloride

Executive Summary Compound Identity: (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride IUPAC Name: 4-methyl-4-phenylpentan-2-amine hydrochloride Formula: Exact Mass (Free Base): 177.1517 Da This guide addresses the analyti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride IUPAC Name: 4-methyl-4-phenylpentan-2-amine hydrochloride Formula:


Exact Mass (Free Base):  177.1517 Da

This guide addresses the analytical identification of (1,3-Dimethyl-3-phenylbutyl)amine , a structural hybrid of the aliphatic stimulant DMBA (1,3-dimethylbutylamine) and the phenethylamine class. Often appearing in the "grey market" of dietary supplements as a "next-generation" replacement for DMAA or DMBA, this compound presents unique identification challenges due to its structural isomerism with other designer amines.

We present an orthogonal analytical workflow combining Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fourier Transform Infrared Spectroscopy (FTIR). This multi-faceted approach ensures regulatory compliance and scientific validity by cross-referencing molecular weight, functional group fingerprinting, and carbon-hydrogen connectivity.

Part 1: The Analytical Challenge

The primary difficulty in identifying (1,3-Dimethyl-3-phenylbutyl)amine lies in distinguishing it from:

  • DMBA (1,3-dimethylbutylamine): The non-phenylated parent analog (MW ~101).

  • Positional Isomers: Such as

    
    -dimethyl-phenethylamine or other alkylated phenethylamines with identical molecular weights (
    
    
    
    Da).
  • Matrix Interference: High-concentration plant extracts (e.g., Acacia rigidula) or pre-workout matrices often mask the signal of low-level synthetic adulterants.

The Solution: A self-validating orthogonal protocol where LC-MS/MS provides sensitivity, and NMR provides the definitive structural "fingerprint."

Part 2: Technique A — Nuclear Magnetic Resonance (NMR)

Role: Definitive Structural Elucidation (The "Gold Standard")

NMR is the only technique capable of unambiguously assigning the position of the phenyl ring relative to the amine, distinguishing this compound from linear isomers.

Experimental Protocol: 1H NMR (400 MHz)
  • Solvent: Dissolve 10 mg of sample in 0.6 mL of Deuterated Dimethyl Sulfoxide (

    
    ) or Deuterated Methanol (
    
    
    
    ).
    
    
    is preferred to observe exchangeable amine protons.
  • Parameters:

    • Pulse angle:

      
      
      
    • Relaxation delay (

      
      ): 1.0 s
      
    • Scans: 16–64 (depending on purity)

    • Temperature: 298 K

  • Referencing: Calibrate to residual DMSO quintet at 2.50 ppm.

Spectral Assignment (Diagnostic Signals)

The molecule possesses a chiral center at C2, making the C3 methylene protons diastereotopic (magnetically non-equivalent).

PositionGroupMultiplicityChemical Shift (

, ppm)
Diagnostic Value
Ar-H Phenyl RingMultiplet7.15 – 7.40 Confirms phenyl group presence (distinguishes from DMBA).
NH3+ Amine SaltBroad Singlet8.0 – 8.3 Visible in DMSO; confirms HCl salt form.
C2-H MethineMultiplet3.05 – 3.25 Alpha-proton to the amine; chemical shift indicates amine substitution.
C3-H MethyleneMultiplet (ABX)1.70 – 2.10 Diastereotopic protons; complex splitting pattern due to adjacent chiral center.
C4-Me MethylSinglet1.35 – 1.45 Critical: Singlet indicates attachment to a quaternary carbon (C4).
C1-Me MethylDoublet1.10 – 1.25 Doublet indicates attachment to a CH group (C2).

Part 3: Technique B — UHPLC-MS/MS

Role: High-Sensitivity Screening and Quantitation

Mass spectrometry provides the sensitivity required to detect the compound in complex matrices (ppm levels) and confirms the molecular mass.

Experimental Protocol
  • Column: C18 Reverse Phase (e.g.,

    
     mm, 1.7 µm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

Fragmentation Logic (MS/MS)

The precursor ion


 is observed at m/z 178.16 . Collision-Induced Dissociation (CID) yields characteristic fragments used for Multiple Reaction Monitoring (MRM).
  • Precursor:

    
    
    
  • Primary Transition (Quantifier):

    
    
    
    • Mechanism:[1] Cleavage of the C2-C3 bond yields the stable cumyl cation (2-phenylpropan-2-yl cation,

      
      ). This is highly specific to the 4-phenyl-4-methyl structure.
      
  • Secondary Transition (Qualifier):

    
    
    
    • Mechanism:[1] Formation of the tropylium ion (

      
      ), characteristic of all benzyl/alkyl-benzene derivatives.
      
  • Tertiary Transition:

    
    
    
    • Mechanism:[1] Neutral loss of ammonia (

      
      , -17 Da).
      
Visualization: MS/MS Fragmentation Pathway

MS_Fragmentation Parent Precursor Ion [M+H]+ = 178.16 LossNH3 Loss of NH3 [M-NH3]+ = 161.13 Parent->LossNH3 -17 Da Cumyl Cumyl Cation (Quantifier) m/z = 119.08 Parent->Cumyl C2-C3 Cleavage FragmentA Amine Fragment [CH(NH2)CH3]+ m/z = 44 Parent->FragmentA C2-C3 Cleavage Tropylium Tropylium Ion (Qualifier) m/z = 91.05 Cumyl->Tropylium Rearrangement

Caption: Proposed ESI+ fragmentation pathway for (1,3-Dimethyl-3-phenylbutyl)amine. The formation of the cumyl cation (m/z 119) is structurally diagnostic.

Part 4: Technique C — FTIR-ATR

Role: Rapid Purity Check & Salt Confirmation

FTIR is less specific for structural isomers but excellent for confirming the salt form (Hydrochloride) and bulk purity in raw material testing.

Diagnostic Bands
  • 2800 – 3200 cm⁻¹ (Broad): Ammonium (

    
    ) stretching vibrations. The broadness and multiple sub-bands ("amine salt envelope") confirm the HCl salt form.
    
  • ~3030 cm⁻¹: Aromatic

    
     stretching (weak, sharp shoulder on the amine band).
    
  • 1600 & 1500 cm⁻¹: Aromatic ring breathing modes (

    
    ).
    
  • 1500 – 1600 cm⁻¹:

    
     bending (scissoring).
    
  • 760 & 700 cm⁻¹: Out-of-plane (OOP)

    
     bending. These two strong bands are characteristic of a monosubstituted benzene ring , confirming the phenyl group is not substituted.
    

Part 5: Comparative Analysis

The following table contrasts the operational parameters of the three techniques.

FeatureNMR (1H) UHPLC-MS/MS FTIR-ATR
Primary Utility Absolute Structure ProofTrace Detection & QuantitationRaw Material ID (Fingerprint)
Specificity High (Distinguishes isomers)Medium-High (Retention time dependent)Medium (Functional group only)
Sensitivity (LOD) Low (~1 mg required)Very High (ng/mL range)Low (>5 mg required)
Throughput Low (10-15 mins/sample)High (5-10 mins/sample)Very High (<1 min/sample)
Sample State Solution (

)
Solution (Liquid Extract)Solid (Powder)
Cost per Run HighMediumNegligible

Part 6: Recommended Analytical Workflow

To ensure scientific integrity, a tiered approach is recommended. Do not rely on a single method for initial identification of a new raw material source.

Workflow Start Unknown Sample (Raw Powder or Matrix) Step1 Step 1: FTIR-ATR (Rapid Screening) Start->Step1 Decision1 Match Amine/Phenyl Fingerprint? Step1->Decision1 Step2 Step 2: UHPLC-MS/MS (Confirmation & Purity) Decision1->Step2 Yes ResultFail REJECT (Quarantine) Decision1->ResultFail No Decision2 Precursor 178.16? Fragment 119/91? Step2->Decision2 Step3 Step 3: 1H NMR (Definitive Validation) Decision2->Step3 Yes (If Reference Std Unavailable) ResultPass POSITIVE ID (Release Batch) Decision2->ResultPass Yes (If Reference Std Matches) Decision2->ResultFail No Step3->ResultPass Spectrum Confirmed Step3->ResultFail Spectrum Deviates

Caption: Orthogonal decision tree for the identification of (1,3-Dimethyl-3-phenylbutyl)amine HCl.

References

  • Cohen, P. A., Travis, J. C., & Venhuis, B. J. (2015). A synthetic stimulant never tested in humans, 1,3-dimethylbutylamine (DMBA), is identified in multiple dietary supplements.[2] Drug Testing and Analysis, 7(1), 83–87.[2] [Link]

  • Avula, B., Wang, M., Sagi, S., et al. (2015). Identification and quantification of 1,3-dimethylbutylamine (DMBA) from Camellia sinensis tea leaves and dietary supplements.[2][3] Journal of Pharmaceutical and Biomedical Analysis, 115, 159–168.[2][3] [Link]

  • Lisi, A., Hasimi, N., Fazzalari, M., & Kazlauskas, R. (2011). Studies of methylhexaneamine in supplements and geranium oil. Drug Testing and Analysis, 3(11-12), 873–876. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[4] (General reference for NMR/IR interpretation principles).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride

Application Note: Safe Handling and Logistics for (1,3-Dimethyl-3-phenylbutyl)amine Hydrochloride Introduction: The Operational Context (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride (DMBA HCl) is a synthetic aliphatic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling and Logistics for (1,3-Dimethyl-3-phenylbutyl)amine Hydrochloride

Introduction: The Operational Context

(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride (DMBA HCl) is a synthetic aliphatic amine salt structurally related to 1,3-dimethylamylamine (DMAA). In a research setting, it presents a specific duality of risk: it is a hygroscopic solid that can degrade into a sticky gum if mishandled, yet it poses an inhalation and acute toxicity hazard (H302, H335) in its dry, powder form.

This guide moves beyond generic safety data sheets (SDS). It provides a field-tested protocol designed to maintain the integrity of your experimental data while ensuring operator safety. The focus here is on particulate containment and moisture control .

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why." As an amine hydrochloride, this compound is an organic salt.

  • Primary Risk: Inhalation of airborne dust during weighing (Respiratory Irritation - H335).

  • Secondary Risk: Accidental ingestion or mucosal absorption (Acute Toxicity - H302; Eye Irritation - H319).

  • Operational Risk: The substance is hygroscopic.[1][2] Exposure to ambient humidity causes clumping, which often leads researchers to "chip" at the solid, inadvertently creating projectiles or fine aerosols.

Visualizing the Hazard Logic

RiskAssessment Figure 1: Hazard-to-Control Logic Flow for DMBA HCl Hazard DMBA HCl Powder Route1 Inhalation (Dust) Hazard->Route1 Aerosolization Route2 Skin/Eye Contact Hazard->Route2 Spillage/Splash Control1 Engineering: Fume Hood Route1->Control1 Primary Defense Control2 PPE: N95/Respirator Route1->Control2 Secondary Defense Control3 PPE: Nitrile Gloves + Goggles Route2->Control3 Barrier Protection

The PPE Matrix: Field Standards

Do not rely on "standard lab attire."[3] Use this matrix to select gear based on your specific interaction with the chemical.[3]

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Primary: Fume Hood (Face Velocity: 80–100 fpm)Secondary: N95 or P100 Half-MaskThe HCl salt is a fine particulate. If weighing outside a hood is unavoidable (not recommended), a P100 is required to capture 99.97% of particulates.
Hand Protection Nitrile Gloves (Min.[3] 0.11 mm) Double-gloving recommended for stock solution prep.Amine salts permeate latex. Nitrile offers superior chemical resistance. Double gloving allows you to shed the outer layer immediately upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are insufficient for powders that can drift. Goggles seal the orbital area against dust ingress (H319).
Body Lab Coat (High-neck, Cotton/Poly) Synthetic amines can be sticky. A high neck prevents dust from settling on the collarbone/neck area, a common site of contact dermatitis.

Operational Protocol: Weighing & Solubilization

The most dangerous moment in handling DMBA HCl is the transition from bulk container to balance.

Prerequisite: All handling must occur within a certified chemical fume hood.

Step-by-Step Workflow:

  • Static Control:

    • The Problem: Amine salts often carry a static charge, causing powder to "jump" or cling to spatulas.

    • The Fix: Use an anti-static gun or a polonium strip near the balance. Use a disposable anti-static weighing boat, not weighing paper (which tears easily with hygroscopic clumps).

  • The "Transfer" Technique:

    • Do not pour from the stock bottle.

    • Use a stainless steel micro-spatula.

    • Crucial: If the solid has clumped due to moisture, do not chip it inside the glass bottle . Gently roll the bottle to loosen, or use a clean glass rod to break clumps gently. Chipping creates high-velocity particulates.

  • Solubilization (The "Fume" Check):

    • When adding DMBA HCl to water or buffer, a small amount of HCl vapor may liberate if the pH shifts drastically, though this is rare with the salt form.

    • Protocol: Add the solid to the solvent (not solvent to solid) to minimize splashing.

  • Decontamination:

    • Wipe the balance area with a wet paper towel (water solubilizes the salt immediately) followed by an ethanol wipe.

    • Why: Dry wiping spreads the invisible dust; wet wiping captures it.

Waste Stream Management & Disposal

Disposal of amine salts requires adherence to "Cradle-to-Grave" principles. Never pour DMBA HCl solutions down the drain.

Disposal Decision Tree

Disposal Figure 2: Waste Segregation Logic Waste DMBA HCl Waste State Physical State? Waste->State Solid Solid (Powder/Wipes) State->Solid Liquid Liquid (Stock/Buffer) State->Liquid Bin1 Solid Hazardous Waste Bin (Tag: Toxic Organic Solid) Solid->Bin1 Bin2 Liquid Organic Waste Carboy (Tag: Basic/Amine Waste) Liquid->Bin2 Dest High-Temp Incineration Bin1->Dest Bin2->Dest

Disposal Protocols:

  • Solid Waste: Weighing boats, contaminated gloves, and paper towels must go into the Solid Hazardous Waste container. Label clearly as "Toxic Organic Solid."

  • Liquid Waste: Collect in a carboy designated for Organic Bases/Amines .

    • Compatibility Note: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or acid chlorides, as exothermic reactions or gas evolution may occur.[4]

  • Destruction: The ultimate disposal method for this compound is high-temperature incineration, which breaks the amine down into nitrogen oxides (scrubbed) and carbon dioxide [1].

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The HCl component can cause acute irritation to the upper respiratory tract [2].

  • Skin Contact: Wash with soap and copious amounts of water.[2] Do not use ethanol on the skin, as it may increase the permeation rate of the amine.

  • Spill Cleanup (Powder):

    • Cover the spill with a wet paper towel (to prevent dust).

    • Wipe up the material.[5]

    • Clean the surface with a mild detergent solution.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.).[6] Compound Summary: (1,3-Dimethylbutyl)amine hydrochloride.[6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride
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